6-Bromonicotinonitrile
Beschreibung
The exact mass of the compound 2-Bromo-5-cyanopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYGUDGTUJPSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407447 | |
| Record name | 2-Bromo-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139585-70-9 | |
| Record name | 2-Bromo-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromonicotinonitrile, also known as 2-bromo-5-cyanopyridine, is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the bromine atom on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. In the realm of drug discovery and development, this compound is a key intermediate for the creation of novel pharmaceutical agents, contributing to the development of compounds with diverse biological activities. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its safety profile.
Physicochemical Properties of this compound
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and integration into synthetic workflows.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃BrN₂ | [1][2] |
| Molecular Weight | 183.01 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 136-140 °C | [3] |
| Boiling Point | 261.6 °C at 760 mmHg | [3] |
| Density | 1.72 g/cm³ | [3] |
| Solubility | Information not widely available, but expected to be soluble in common organic solvents. | |
| IUPAC Name | 6-bromopyridine-3-carbonitrile | [2] |
| CAS Number | 139585-70-9 | [1][2] |
| InChI | 1S/C6H3BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | [3] |
| InChIKey | XHYGUDGTUJPSNX-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(C=NC(=C1)Br)C#N | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the characteristic nitrile (C≡N) stretch.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structure elucidation.
Experimental Protocols
The following are detailed, generalized methodologies for the determination of the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a solid.[5]
Apparatus:
-
Melting point apparatus (digital or oil bath-based)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.[5]
-
Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Measurement:
-
Place the loaded capillary tube into the heating block or oil bath of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[6]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded melting point is typically reported as this range.[6]
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is a classical approach to determining the solubility of a substance in a specific solvent.[7]
Apparatus:
-
Analytical balance
-
Vials or flasks with screw caps
-
Mechanical shaker or orbital incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any solid particles in the collected supernatant or filtrate.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.[7] The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
FT-IR Spectroscopy (KBr Pellet Method)
This method is suitable for acquiring the infrared spectrum of a solid sample.[8]
Apparatus:
-
Fourier-Transform Infrared (FT-IR) spectrometer
-
Agate mortar and pestle
-
KBr pellet press kit (die and hydraulic press)
-
Infrared-grade potassium bromide (KBr), dried
Procedure:
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture should be ground to a very fine, homogenous powder to minimize light scattering.[8]
-
Pellet Formation: Place a portion of the powdered mixture into the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a thin, transparent, or translucent KBr pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Analysis: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in this compound.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the physicochemical characterization of chemical compounds.
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is toxic if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.[9]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound, a compound of significant interest to the scientific and drug development communities. The tabulated data, along with standardized experimental protocols, offer a practical resource for researchers. The provided visualizations further clarify the workflow for chemical characterization and the fundamental relationship between a molecule's structure and its properties. A thorough understanding of these characteristics is paramount for the safe and effective use of this compound in synthetic chemistry and medicinal research.
References
- 1. 139585-70-9|this compound|BLD Pharm [bldpharm.com]
- 2. 6-Bromopyridine-3-carbonitrile | C6H3BrN2 | CID 5005718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | Pyridines | Ambeed.com [ambeed.com]
- 5. thinksrs.com [thinksrs.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. 139585-70-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Synthesis and Structural Analysis of 6-Bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and detailed structural analysis of 6-Bromonicotinonitrile (also known as 2-Bromo-5-cyanopyridine), a key heterocyclic building block in medicinal chemistry and materials science. This guide offers detailed experimental protocols, tabulated spectral data, and workflow visualizations to support researchers in their synthetic and analytical endeavors.
Synthesis of this compound
This compound can be synthesized through several routes. A common and effective laboratory-scale method involves the halogen exchange of a chloro-precursor. The following protocol details the synthesis from 6-chloronicotinonitrile.
Synthesis via Halogen Exchange from 6-Chloronicotinonitrile
This method relies on the conversion of 6-chloronicotinonitrile to this compound using phosphorus tribromide.
Experimental Protocol:
-
Reaction Setup: A mixture of 6-chloronicotinonitrile (13.8 g, 100 mmol) and phosphorus tribromide (150 mL) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heating: The reaction mixture is heated to 145°C and maintained at this temperature for 32 hours.
-
Reaction Monitoring & Re-treatment: After the initial heating period, the mixture is cooled and concentrated under vacuum. A fresh portion of phosphorus tribromide (150 mL) is added to the residue, and the mixture is heated again at 145°C for an additional 32 hours to ensure complete conversion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under vacuum. The resulting residue is added cautiously in a dropwise manner to an ice-water mixture (500 mL).
-
Neutralization: The acidic aqueous mixture is carefully neutralized with solid sodium bicarbonate until effervescence ceases.
-
Extraction: The product is extracted from the aqueous layer with ethyl acetate (3 x 250 mL).
-
Purification: The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate eluent system.
-
Final Product: The process yields this compound as a white solid.[1]
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromonicotinonitrile. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established NMR principles and analysis of structurally analogous compounds. A detailed, standardized experimental protocol for the acquisition of high-quality NMR data for this and similar pyridine derivatives is also provided.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from the known chemical shifts of pyridine and the well-documented substituent effects of bromine and a cyano group on the pyridine ring.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is anticipated to display three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the cyano group, and the bromine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.80 - 8.95 | Doublet (d) or Doublet of doublets (dd) | ⁴J(H-2, H-4) ≈ 2.0 - 2.5 Hz |
| H-4 | 8.15 - 8.30 | Doublet of doublets (dd) | ³J(H-4, H-5) ≈ 8.0 - 8.5 Hz, ⁴J(H-4, H-2) ≈ 2.0 - 2.5 Hz |
| H-5 | 7.80 - 7.95 | Doublet (d) | ³J(H-5, H-4) ≈ 8.0 - 8.5 Hz |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum of this compound is expected to show six signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached substituents and their position on the pyridine ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152.0 - 154.0 |
| C-3 | 110.0 - 112.0 |
| C-4 | 140.0 - 142.0 |
| C-5 | 130.0 - 132.0 |
| C-6 | 145.0 - 147.0 |
| CN | 116.0 - 118.0 |
Experimental Protocol for NMR Analysis
This section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Decoupling: Broadband proton decoupling (e.g., 'waltz16' or 'garp').
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
Visualizations
The following diagrams illustrate the molecular structure and the predicted NMR signaling pathways for this compound.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: Predicted proton-proton coupling relationships in this compound.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Bromonicotinonitrile
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 6-Bromonicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the spectral characteristics, experimental protocols, and data interpretation of this compound.
Introduction to Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules.[1][2][3] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes.[2][4] These vibrations, which include stretching and bending of chemical bonds, are unique to the molecule's structure and provide a characteristic "fingerprint."[3]
This compound (C₆H₃BrN₂) is a substituted pyridine derivative containing a nitrile group (-C≡N), a bromine atom, and an aromatic pyridine ring. Each of these components gives rise to distinct absorption bands in the IR spectrum, allowing for its identification and characterization. The primary vibrational modes of interest include the C≡N stretching, aromatic C-H stretching, pyridine ring C=C and C=N stretching, and C-Br stretching.
Predicted Infrared Spectral Data for this compound
While a publicly available, fully assigned experimental spectrum for this compound is not readily found, a reliable interpretation can be constructed by analyzing the characteristic frequencies of its constituent functional groups and by comparison with structurally similar molecules. The following table summarizes the expected IR absorption bands, their corresponding vibrational modes, and typical intensities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching (pyridine ring)[1][5] |
| 2240 - 2220 | Strong | C≡N stretching (nitrile group)[6][7] |
| 1600 - 1585 | Medium | C=C stretching (in-ring, aromatic)[1][5] |
| 1500 - 1400 | Medium | C=C and C=N stretching (in-ring, aromatic)[1][5] |
| ~1100 | Medium | C-Br stretching |
| 900 - 675 | Strong | C-H out-of-plane bending ("oop")[5] |
Interpretation of the Infrared Spectrum
The IR spectrum of this compound can be interpreted by analyzing distinct regions:
-
High-Frequency Region (4000-2500 cm⁻¹): This region is primarily characterized by stretching vibrations of light atoms. For this compound, the key absorption bands are the aromatic C-H stretches of the pyridine ring, which typically appear just above 3000 cm⁻¹.[1][5]
-
Triple Bond Region (2500-2000 cm⁻¹): The most prominent and diagnostic peak in this region is the strong, sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group. For aromatic nitriles, this peak is typically observed between 2240 and 2220 cm⁻¹.[7] Its presence is a strong indicator of the nitrile functionality.
-
Double Bond Region (2000-1500 cm⁻¹): This region contains absorption bands from the C=C and C=N stretching vibrations within the pyridine ring. These typically appear as a series of medium-intensity bands between 1600 and 1400 cm⁻¹.[1][5]
-
Fingerprint Region (1500-650 cm⁻¹): This region is often complex, containing a multitude of absorption bands from various bending and stretching vibrations.[3] For this compound, this region will include the C-Br stretching vibration, which is expected around 1100 cm⁻¹, and strong C-H out-of-plane bending vibrations that are characteristic of the substitution pattern on the aromatic ring.[5]
Experimental Protocol for FT-IR Analysis
The following protocol outlines a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
This compound sample (analytical grade)
-
Potassium Bromide (KBr), IR-grade, desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp (optional, for drying)
-
Desiccator
Procedure:
-
Sample Preparation:
-
Gently grind approximately 1-2 mg of the this compound sample in an agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.[2]
-
-
Pellet Formation:
-
Transfer a portion of the KBr mixture into the die of a pellet press.
-
Distribute the powder evenly to ensure a uniform pellet.
-
Place the die under vacuum and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[2]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired data will be processed by the spectrometer's software, which performs a Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).
-
Label the significant peaks with their corresponding wavenumbers.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of an IR spectrum, from sample preparation to structural elucidation.
This guide provides a foundational understanding of the infrared spectral properties of this compound. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
- 1. IR _2007 [uanlch.vscht.cz]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. Molecular vibration - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 6-Bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, historical synthesis, and significance of 6-bromonicotinonitrile, a key building block in modern medicinal chemistry. This document details the core synthetic methodologies, presents quantitative data in a structured format, and explores its application in the development of targeted therapeutics, including a specific focus on Janus kinase (JAK) inhibitors.
Introduction
This compound, also known as 2-bromo-5-cyanopyridine, is a halogenated heterocyclic compound that has emerged as a critical intermediate in the synthesis of a variety of pharmaceutical agents. Its unique electronic properties and versatile reactivity make it an attractive scaffold for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide will trace the historical synthesis of this compound, provide detailed experimental protocols for key transformations, and elucidate its role in the development of targeted therapies.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 139585-70-9 | [1][2] |
| Molecular Formula | C₆H₃BrN₂ | [1] |
| Molecular Weight | 183.01 g/mol | [2] |
| Melting Point | 143-147 °C | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | |
| ¹H NMR | Spectra available from commercial suppliers. | [1] |
| ¹³C NMR | Spectra available from commercial suppliers. | |
| IR Spectroscopy | Spectra available from commercial suppliers. | |
| Mass Spectrometry | Spectra available from commercial suppliers. |
Historical Synthesis of this compound
Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides via a diazonium salt intermediate.[4] This method represents a classical and robust approach to introducing a bromine atom onto the pyridine ring.
Caption: The Sandmeyer reaction for the synthesis of this compound.
-
Step 1: Diazotization of 6-Aminonicotinonitrile. In a round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-aminonicotinonitrile (1.0 eq) in a solution of 48% hydrobromic acid (HBr, 3.0-4.0 eq) in water. Cool the mixture to 0-5 °C in an ice-salt bath. While maintaining the temperature, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise. Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Step 2: Sandmeyer Reaction. In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0 °C. Slowly add the freshly prepared cold diazonium salt solution to the CuBr solution with vigorous stirring. A vigorous evolution of nitrogen gas is typically observed.
-
Step 3: Work-up and Purification. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the gas evolution ceases. Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.
Synthesis via Halogen Exchange
Another classical approach for the synthesis of this compound involves a halogen exchange reaction, where the more readily available 6-chloronicotinonitrile is converted to its bromo-analogue. This transformation is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of HBr and a phase-transfer catalyst.
Caption: Halogen exchange reaction for the synthesis of this compound.
-
Step 1: Reaction Setup. In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-chloronicotinonitrile (1.0 eq). Carefully add phosphorus tribromide (PBr₃, 2.0-3.0 eq) to the flask.
-
Step 2: Reaction. Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 3: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess PBr₃ by slowly adding the reaction mixture to crushed ice or a cold saturated sodium bicarbonate solution. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Application in Drug Development: A Key Intermediate for Janus Kinase (JAK) Inhibitors
This compound has proven to be a valuable building block in the synthesis of targeted therapies, most notably in the development of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a central role in the immune system by transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.[5]
Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers. Consequently, inhibitors of JAKs have emerged as an important class of therapeutic agents.
Synthesis of the JAK3 Inhibitor PF-06651600
A prominent example of the utility of this compound is in the synthesis of PF-06651600, a selective covalent inhibitor of JAK3.[6] The synthesis of this drug candidate highlights the strategic importance of the bromo- and cyano- functionalities of the starting material for subsequent cross-coupling and elaboration reactions to build the final complex molecule.
The JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target of inhibitors like PF-06651600.
Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.
Mechanism of Action of PF-06651600: PF-06651600 acts as a covalent inhibitor of JAK3. It specifically targets a cysteine residue within the ATP-binding site of the JAK3 enzyme. By forming an irreversible covalent bond, the inhibitor permanently blocks the kinase activity of JAK3, thereby preventing the phosphorylation and activation of downstream STAT proteins. This disruption of the JAK-STAT signaling cascade leads to the downregulation of pro-inflammatory gene expression, which is the basis for its therapeutic effect in autoimmune diseases.
Conclusion
This compound is a pivotal heterocyclic intermediate with a rich history rooted in fundamental organic reactions. Its strategic importance in modern drug discovery is exemplified by its role in the synthesis of sophisticated targeted therapies like the JAK3 inhibitor PF-06651600. The synthetic routes detailed in this guide provide a practical framework for its preparation, while the exploration of its application in medicinal chemistry underscores its continued relevance to researchers and scientists in the pharmaceutical industry. A thorough understanding of the synthesis and reactivity of such key building blocks is essential for the continued development of novel and effective medicines.
References
- 1. 139585-70-9|this compound|BLD Pharm [bldpharm.com]
- 2. 6-Bromopyridine-3-carbonitrile | C6H3BrN2 | CID 5005718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 139585-70-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 6-Bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromonicotinonitrile, a halogenated pyridine derivative, is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2][3] A thorough understanding of its solubility and stability is paramount for its effective utilization in synthetic chemistry, process development, and formulation. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for assessment. Due to a lack of extensive published quantitative data for this specific molecule, this guide incorporates data from structurally similar compounds to provide estimations and guidance for laboratory practices.
Physicochemical Properties
This compound, also known as 2-Bromo-5-cyanopyridine, is a white to yellow crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₃BrN₂ | [1] |
| Molecular Weight | 183.01 g/mol | [1] |
| CAS Number | 139585-70-9 | [1] |
| Melting Point | 136-140 °C | Sigma-Aldrich |
| Boiling Point | 173 °C at 13 mmHg | [4] |
| Appearance | White to yellow crystalline solid | [1] |
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the polar nature of the pyridine ring and the nitrile group, and the presence of a halogen, its solubility can be qualitatively predicted and is expected to be good in a variety of common organic solvents.[5][6] The following table provides an estimated solubility profile. Researchers should verify these estimations experimentally for their specific applications.
| Solvent | Polarity Index | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | 6.4 | High | Aprotic, polar solvent, similar to DMSO. |
| Acetone | 5.1 | Moderate to High | Polar aprotic solvent. |
| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent. |
| Ethanol | 4.3 | Moderate | Polar protic solvent. |
| Methanol | 5.1 | Moderate | Polar protic solvent. |
| Dichloromethane (DCM) | 3.1 | Moderate to Low | Halogenated solvent of moderate polarity. |
| Chloroform | 4.1 | Moderate to Low | Halogenated solvent. |
| Tetrahydrofuran (THF) | 4.0 | Moderate | Aprotic ether solvent. |
| Ethyl Acetate | 4.4 | Low to Moderate | Ester solvent of medium polarity. |
| Toluene | 2.4 | Low | Nonpolar aromatic solvent. |
| Hexane | 0.1 | Low / Insoluble | Nonpolar aliphatic solvent. |
| Water | 10.2 | Slightly Soluble | Pyridine itself is moderately soluble in water, but the bromination and nitrile group may affect this.[5] |
Stability Profile
| Condition | Stability | Potential Degradation Products | Storage and Handling Recommendations |
| Thermal | Stable under recommended storage conditions. | Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[7] | Store in a cool, dry, well-ventilated area away from heat and open flames.[8] |
| Hydrolytic | Expected to be relatively stable at neutral pH. Stability may decrease under strong acidic or basic conditions. | Hydrolysis of the nitrile group to a carboxylic acid or amide may occur under harsh conditions. | Avoid prolonged exposure to strong acids and bases. |
| Photolytic | Potential for degradation upon exposure to UV light. | Photodegradation pathways for brominated aromatic compounds can involve debromination or other complex reactions. | Store in a light-proof container.[8] |
| Oxidative | Incompatible with strong oxidizing agents. | Oxidation of the pyridine ring or other functional groups. | Avoid contact with strong oxidizing agents. |
Experimental Protocols
The following sections detail standardized experimental procedures for determining the solubility and stability of this compound.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Protocol for Assessing Chemical Stability
This protocol outlines a general approach to evaluating the stability of this compound under various stress conditions.
Objective: To assess the degradation of this compound over time when exposed to thermal, hydrolytic, and photolytic stress.
Materials:
-
This compound
-
Aqueous buffers (pH 4, 7, and 9)
-
Organic solvents (e.g., acetonitrile, methanol)
-
Temperature-controlled ovens
-
Photostability chamber with controlled light and temperature
-
HPLC system with a suitable detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Sample Preparation for Stress Testing:
-
Thermal Stability: Dilute the stock solution in sealed vials and place them in ovens at elevated temperatures (e.g., 40 °C, 60 °C). Protect from light.
-
Hydrolytic Stability: Dilute the stock solution in aqueous buffers of different pH values (e.g., 4, 7, 9). Place the samples in a temperature-controlled environment (e.g., 25 °C or 40 °C). Protect from light.
-
Photolytic Stability: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber). A dark control sample should be run in parallel.
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each stress condition.
-
Sample Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The degradation rate constant and half-life can be determined from this data.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental protocols described above.
Caption: A generalized workflow for determining equilibrium solubility.
Caption: A generalized workflow for assessing chemical stability.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for researchers and drug development professionals to understand and experimentally determine these crucial parameters. The provided protocols for solubility and stability testing offer robust starting points for laboratory investigations. By following these standardized methods, scientists can generate reliable data to support the use of this compound in their research and development endeavors, ensuring consistent and reproducible results. It is strongly recommended that the estimated data presented here be experimentally verified for any specific application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-5-cyanopyridine | 139585-70-9 [chemicalbook.com]
- 3. 2-Bromo-5-cyanopyridine | 139585-70-9 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pyridine [chemeurope.com]
- 7. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 8. 139585-70-9|this compound|BLD Pharm [bldpharm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Quantum Chemical Calculations for 6-Bromonicotinonitrile
This guide provides a comprehensive overview of the theoretical framework and practical methodologies for conducting quantum chemical calculations on this compound. The protocols and analyses detailed herein are essential for understanding the molecule's structural, electronic, and reactive properties, which are critical for applications in medicinal chemistry and materials science.
Introduction to Quantum Chemical Calculations for this compound
This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental means to elucidate its molecular properties with high accuracy.[1][2] These computational methods allow for the prediction of molecular geometry, vibrational spectra, electronic structure, and reactivity, providing invaluable insights for drug design and molecular modeling.[3][4] This guide outlines the standard computational protocols for a thorough theoretical investigation of this compound.
Computational Methodology
A robust computational study of this compound involves a multi-step process, beginning with geometry optimization and followed by detailed analysis of its vibrational and electronic properties.
Geometry Optimization
The first and most crucial step is to determine the molecule's most stable three-dimensional structure, which corresponds to the minimum on the potential energy surface.
Protocol:
-
Method: Density Functional Theory (DFT) is the most widely used and recommended method, offering a good balance between accuracy and computational cost.[2][5] The B3LYP hybrid functional is a common and reliable choice for organic molecules.[6][7]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[7][8] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of nitrogen and bromine, while polarization functions (d,p) are necessary for describing the bonding environment accurately.
-
Software: This calculation can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
-
Environment: Calculations can be performed in the gas phase (vacuum) or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a solution-phase environment.
Vibrational Frequency Analysis
Following optimization, a frequency calculation is performed to confirm that the obtained geometry is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.
Protocol:
-
Methodology: The calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.[9][10]
-
Verification: A true minimum is confirmed by the absence of any imaginary frequencies in the output.
-
Application: The calculated frequencies can be compared with experimental FT-IR and FT-Raman data to validate the computational model. Calculated intensities help in the assignment of spectral bands.[11]
Electronic Property Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[12][13][14]
Protocol:
-
Calculation: The energies of the HOMO and LUMO (EHOMO and ELUMO) are obtained from the optimized structure's output file.
-
Analysis:
-
EHOMO: Relates to the molecule's ability to donate electrons.
-
ELUMO: Relates to the molecule's ability to accept electrons.
-
HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO, this gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[12][15]
-
The MEP is a 3D map of the electrostatic potential around a molecule, which is invaluable for identifying sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions.[3][4][16]
Protocol:
-
Calculation: The MEP is calculated for the optimized geometry. The potential is typically mapped onto a surface of constant electron density (e.g., 0.002 a.u.).[1][16]
-
Visualization: The MEP map is color-coded. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green represents neutral potential.[17]
NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds, lone pairs, and intermolecular interactions.[18]
Protocol:
-
Methodology: NBO analysis is requested during the calculation (e.g., using the Pop=NBO keyword in Gaussian).[18]
-
Analysis: It provides information on:
-
Atomic Charges: A more chemically intuitive charge distribution than other methods.
-
Hybridization: The spd character of atomic orbitals in bonds.
-
Intramolecular Interactions: Quantifies the stabilization energy (E(2)) from delocalization effects, such as hyperconjugation between filled (donor) and empty (acceptor) orbitals.[19] This is crucial for understanding the molecule's electronic stability.
-
Data Presentation
Quantitative results from these calculations should be organized into tables for clarity and comparative analysis.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C2-C3 | Value |
| C3-C4 | Value | |
| C4-C5 | Value | |
| C5-C6 | Value | |
| C6-N1 | Value | |
| N1-C2 | Value | |
| C6-Br | Value | |
| C3-C7 | Value | |
| C7-N8 | Value | |
| Bond Angle | N1-C2-C3 | Value |
| C2-C3-C4 | Value | |
| C3-C4-C5 | Value | |
| C4-C5-C6 | Value | |
| C5-C6-N1 | Value | |
| C6-N1-C2 | Value | |
| Dihedral Angle | C6-N1-C2-C3 | Value |
| | N1-C2-C3-C4 | Value |
Table 2: Calculated Vibrational Frequencies
| Mode | Assignment | Calculated Frequency (cm⁻¹) | IR Intensity |
|---|---|---|---|
| ν1 | C-H stretch | Value | Value |
| ν2 | C≡N stretch | Value | Value |
| ν3 | C-Br stretch | Value | Value |
| ν4 | Ring deformation | Value | Value |
| ... | ... | ... | ... |
Table 3: Key Electronic Properties
| Parameter | Value (eV) |
|---|---|
| EHOMO | Value |
| ELUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity | Value |
| Chemical Hardness | Value |
Table 4: NBO Analysis - Second-Order Perturbation Theory
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-C3) | Value |
| π(C4-C5) | π*(C2-C3) | Value |
| ... | ... | ... |
Mandatory Visualizations
Diagrams are crucial for visualizing workflows and conceptual relationships.
Caption: Computational workflow for this compound.
Caption: Frontier Molecular Orbitals (HOMO-LUMO) Energy Diagram.
Caption: Application of computational data in drug design.
References
- 1. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijariie.com [ijariie.com]
- 10. DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MEP [cup.uni-muenchen.de]
- 17. google.com [google.com]
- 18. NBO [cup.uni-muenchen.de]
- 19. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]
Methodological & Application
6-Bromonicotinonitrile: A Versatile Scaffold for Advanced Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Bromonicotinonitrile, a halogenated pyridine derivative, has emerged as a important building block in medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—the bromine atom at the 6-position and the nitrile group at the 3-position—render it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed experimental protocols for key synthetic transformations and a summary of the biological activities of its derivatives.
Key Applications in Medicinal Chemistry
The versatility of this compound allows for its incorporation into a wide range of molecular scaffolds targeting various disease areas, most notably in oncology. The pyridine core is a common feature in many kinase inhibitors, and the bromo-substituent provides a convenient handle for introducing molecular diversity through cross-coupling reactions.
1. Synthesis of Kinase Inhibitors:
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Notably, nicotinonitrile-based compounds have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[1][2] Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis in cancer cells.[1]
2. Development of Anti-Cancer Agents:
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. These compounds have demonstrated significant growth inhibitory activity against breast (MCF-7), liver (HepG2), and prostate (PC-3) cancer cells.[1][3] The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.[1]
Experimental Protocols
The following protocols provide detailed methodologies for common and powerful reactions utilizing this compound as a key reactant.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating biaryl structures, a common motif in kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst, such as a pre-mixed complex or generated in situ from a palladium source like Pd(OAc)₂ and a ligand like PPh₃.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-nicotinonitrile.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is crucial for synthesizing 6-aminonicotinonitrile derivatives, which are also prevalent in bioactive molecules.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a strong flow of inert gas, add this compound (1.0 equivalent), the amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture at 100-110 °C with vigorous stirring for the time required for the reaction to complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-amino-nicotinonitrile derivative.
Data Presentation
The following tables summarize the in vitro biological activity of various nicotinonitrile derivatives synthesized from this compound and related starting materials.
Table 1: Cytotoxic Activity of Nicotinonitrile Derivatives against Human Cancer Cell Lines
| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Reference |
| Derivative 1 | 0.73 | 6.6 | - | [3] |
| Derivative 2 | 0.5 | - | - | [3] |
| Derivative 3 | High Activity | High Activity | 2.04 | [3] |
| Compound 8e | Moderate Activity | High Activity | - | [1] |
| Compound 9a | Moderate Activity | Moderate Activity | - | [1] |
| Compound 12 | High Activity | Moderate Activity | - | [1] |
Table 2: Pim-1 Kinase Inhibitory Activity of Nicotinonitrile Derivatives
| Compound | Pim-1 IC₅₀ (nM) | Reference |
| Derivative 11 | 42.3 | [3] |
| Derivative 12 | 14.3 | [3] |
| Compound 8e | ≤ 280 (pan-Pim) | [1] |
| Staurosporine (Control) | 16.7 | [3] |
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for certain this compound-derived kinase inhibitors, which involves the inhibition of the Pim-1 kinase and subsequent induction of apoptosis. Pim-1 is a downstream effector in various signaling pathways, including the PI3K/Akt pathway, and its inhibition can lead to cell cycle arrest and programmed cell death.
Caption: Proposed signaling pathway for apoptosis induction by this compound-derived Pim-1 kinase inhibitors.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinonitrile scaffolds are pivotal in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1][2][3] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 6-Bromonicotinonitrile is a versatile building block that readily participates in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 6-position. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools for the synthesis of novel nicotinonitrile derivatives with potential therapeutic applications, including as kinase inhibitors and receptor antagonists.[4][5][6] This document provides detailed application notes and protocols for these key transformations.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-nicotinonitriles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[7] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups, which is a common strategy in the development of pharmaceuticals.
General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling:
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 |
| 2-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 80 | 24 | 88 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Toluene and Water (4:1 mixture, degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene/water (4:1, 5 mL) mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-aryl-nicotinonitrile.
Diagram of Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Synthesis of 6-Alkenyl-nicotinonitriles
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes, providing a valuable method for C(sp²)–C(sp²) bond formation.[1] This reaction allows for the introduction of vinyl groups at the 6-position of the nicotinonitrile core.
General Reaction Scheme:
Quantitative Data for Heck Reaction:
| Coupling Partner (Alkene) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 18 | 75 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 100 | 24 | 82 |
| 1-Octene | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 68 |
| Cyclohexene | Pd₂(dba)₃ / Xantphos | KOAc | Toluene | 130 | 36 | 55 |
Detailed Experimental Protocol: Heck Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Reaction tube or flask
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry reaction tube, dissolve this compound (1.0 mmol) and the alkene (1.5 mmol) in anhydrous DMF (5 mL).
-
Add triethylamine (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) in a small amount of DMF.
-
Add the catalyst solution to the reaction mixture.
-
Seal the tube and purge with an inert gas.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature and dilute with water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography on silica gel.
Diagram of Heck Reaction Experimental Workflow:
Caption: A typical experimental workflow for the Heck reaction.
Sonogashira Coupling: Synthesis of 6-Alkynyl-nicotinonitriles
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond through the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[8] This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes.
General Reaction Scheme:
Quantitative Data for Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine:
A close analog to this compound.
| Coupling Partner (Terminal Alkyne) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 93 | [9] |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 85 | [9] |
| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 90 | [9] |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 90 | [9] |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is adapted from the coupling with 6-bromo-3-fluoro-2-cyanopyridine and may be applied to this compound with minor modifications.[9]
Materials:
-
This compound
-
Terminal alkyne (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.1 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF and triethylamine (typically a 2:1 to 3:1 v/v ratio of THF:Et₃N).
-
Add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.10 equivalents).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the terminal alkyne (1.0 equivalent) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-nicotinonitriles
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, coupling aryl halides with primary or secondary amines.[10][11] This reaction provides access to a diverse range of 6-amino-nicotinonitrile derivatives.
General Reaction Scheme:
Quantitative Data for Buchwald-Hartwig Amination:
| Coupling Partner (Amine) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 12 | 95 |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 88 |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | t-BuOH | 90 | 24 | 82 |
| Pyrrolidine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | 10 | 90 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and the choice of catalyst, ligand, and base is crucial for success and may require screening.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Schlenk tube or glovebox
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol) to a dry Schlenk tube.
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Add the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Diagram of Buchwald-Hartwig Amination Logical Relationships:
Caption: Key components and conditions for a successful Buchwald-Hartwig amination.
Palladium-Catalyzed Cyanation
While this compound already possesses a nitrile group, palladium-catalyzed cyanation is a relevant transformation for other halo-substituted pyridines. It can also be a competing reaction pathway under certain cross-coupling conditions if a cyanide source is present. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) has made this reaction more accessible.[12]
General Reaction Scheme:
For educational purposes, a general protocol for the cyanation of an aryl bromide is provided.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
Materials:
-
Aryl Bromide
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
1,4-Dioxane and Water (1:1 mixture, degassed)
-
Reaction vial
-
Inert gas supply
Procedure:
-
To a reaction vial, add the aryl bromide (1.0 mmol) and K₄[Fe(CN)₆]·3H₂O (0.5 mmol).
-
Add Pd(OAc)₂ (0.01 mmol).
-
Seal the vial and purge with an inert gas.
-
Add the degassed 1,4-dioxane/water mixture (4 mL).
-
Heat the reaction to 100-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool and work up as described in the previous protocols.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide efficient and versatile routes to a wide range of 6-substituted nicotinonitriles. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the development of novel compounds with potential therapeutic value. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 6-Bromonicotinonitrile with various arylboronic acids. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] This document outlines several effective protocols, summarizes key reaction parameters, and offers visualizations to aid in experimental design and execution.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[2][3] The presence of a base is crucial for the transmetalation step.[4]
The versatility of the Suzuki-Miyaura coupling arises from the commercial availability of a wide array of boronic acids, the mild reaction conditions, and the tolerance of a broad range of functional groups.[5] For nitrogen-containing heterocycles like this compound, careful selection of the catalyst, ligand, base, and solvent system is critical to achieve high yields and avoid side reactions.[6][7]
Data Summary of Suzuki-Miyaura Coupling Protocols
The following table summarizes various protocols for the Suzuki-Miyaura coupling of this compound with representative arylboronic acids. These conditions are based on established methodologies for the coupling of heteroaryl halides and can serve as a starting point for optimization.
| Protocol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | Phenylboronic acid | Typical >85 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 4-Methoxyphenylboronic acid | Typical >90 |
| 3 | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2) | Toluene | 80 | 18 | 3-Tolylboronic acid | Typical >80 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O (9:1) | 90 | 24 | 4-Fluorophenylboronic acid | Typical >75 |
Yields are typical for similar heteroaryl bromide couplings and may vary depending on the specific boronic acid and reaction scale.
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely used and robust method for a variety of Suzuki-Miyaura couplings.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Toluene
-
Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL).
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-nicotinonitrile.
Protocol 2: Protocol using a Buchwald-Hartwig Ligand (XPhos)
This protocol utilizes a bulky, electron-rich phosphine ligand, which can be particularly effective for challenging couplings involving heteroaryl halides.[6]
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.
-
Stir the mixture at 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the product.
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of aryl or heteroaryl halides with a wide variety of amines, providing access to a diverse range of arylamines which are key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials. The reaction is prized for its broad substrate scope, functional group tolerance, and generally high yields.
This application note provides a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 6-Bromonicotinonitrile. This electron-deficient pyridine derivative is a valuable building block in medicinal chemistry, and its successful amination opens avenues to a wide array of substituted 6-aminonicotinonitrile derivatives for drug discovery and development. The inherent electronic properties of the pyridine ring and the presence of the nitrile group can present unique challenges, such as potential catalyst inhibition by the pyridine nitrogen. Therefore, careful selection of the catalyst system, including the palladium precursor, ligand, and base, is crucial for achieving high reaction efficiency.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium amido complex, yielding the 6-aminonicotinonitrile product and regenerating the active Pd(0) catalyst for the next cycle.
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, as well as to prevent catalyst deactivation.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the results of the Buchwald-Hartwig amination of this compound with a variety of amines under optimized conditions. These examples demonstrate the versatility of the reaction for the synthesis of a diverse library of 6-aminonicotinonitrile derivatives.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 92 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 78 |
| 4 | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOt-Bu | Toluene | 100 | 8 | 88[1] |
| 5 | Pyrrolidine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOt-Bu | Toluene | 100 | 8 | 85[1] |
| 6 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 75 |
| 7 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 80 | 4 | 60[2] |
| 8 | Diethylamine | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | K₂CO₃ | Dioxane | 110 | 24 | 65 |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This procedure can be adapted for various amines by adjusting the reaction time and purification method as necessary.
Materials and Equipment:
-
This compound
-
Amine (e.g., Aniline)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate - Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Detailed Procedure (Example: Amination with Aniline):
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 183 mg), Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and Cesium Carbonate (2.0 mmol, 652 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 0.11 mL).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (3 x 10 mL).
-
Extraction: Combine the organic filtrates and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(phenylamino)nicotinonitrile.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
- 1. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 6-Bromonicotinonitrile is a valuable building block in medicinal chemistry, and its functionalization via the Heck reaction allows for the introduction of diverse vinyl groups, leading to the creation of novel molecular scaffolds with potential biological activity.
These application notes provide a comprehensive overview of the Heck reaction conditions applicable to this compound, including detailed experimental protocols and a summary of typical reaction parameters. The information is curated to assist researchers in designing and executing successful Heck coupling reactions with this substrate.
General Reaction Scheme
The Heck reaction of this compound with a generic alkene is depicted below:
Key Parameters and Optimization
The success of the Heck reaction is contingent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligands: Palladium(II) acetate (Pd(OAc)₂) is a commonly used precatalyst that is reduced in situ to the active Pd(0) species. Other common catalysts include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), can significantly influence the reaction's efficiency and selectivity.[1] For electron-poor heteroaryl halides like this compound, the use of electron-rich and bulky phosphine ligands is often beneficial.
-
Base: A base is required to neutralize the hydrogen halide formed during the catalytic cycle. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃). The choice of base can affect the reaction rate and yield.
-
Solvent: Polar aprotic solvents are typically employed in Heck reactions. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and dioxane are common choices. The solvent's ability to dissolve the reactants and stabilize the catalytic species is crucial.
-
Temperature: Heck reactions are typically conducted at elevated temperatures, ranging from 80 to 140 °C. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.
-
Alkene Coupling Partner: The nature of the alkene can influence the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are common coupling partners.
Tabulated Reaction Conditions
The following tables summarize typical conditions for the Heck reaction of bromopyridines with common alkenes, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Heck Coupling of Bromopyridines with Styrene Derivatives
| Bromopyridine Substrate | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Styrene | Pd(OAc)₂ (10) | - | K₂CO₃ (3) | Toluene | 130 | ~100 | [2] |
| 2-Bromopyridine | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O | 80 | Good | [3] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 1a-f (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 92 | [4] |
| Bromobenzene | Styrene | Pd(OAc)₂ (0.1) | Norfloxacin (0.2) | K₂CO₃ | DMA | 120 | 95 | [5] |
Table 2: Heck Coupling of Bromopyridines with Acrylate Derivatives
| Bromopyridine Substrate | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromobenzonitrile | n-Butyl acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | High | [5] |
| Aryl Halides | n-Butyl acrylate/Styrene | Si-PNHC-Pd | - | Et₃N (1.2) | DMF | 120 | 85-98 | [6] |
| Aryl Bromides | t-Butyl acrylate | Pd-complex 7 (0.5) | - | Et₃N | DMF | 140 | High | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Heck Reaction of this compound with Styrene
This protocol provides a general method for the coupling of styrene with this compound.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF and styrene to the flask via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-styrylnicotinonitrile.
Protocol 2: General Procedure for the Heck Reaction of this compound with an Acrylate Ester
This protocol outlines a general method for the coupling of an acrylate ester (e.g., n-butyl acrylate) with this compound.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous NMP, n-butyl acrylate, and Et₃N to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding 6-(alkoxycarbonylvinyl)nicotinonitrile.
Mandatory Visualizations
Caption: General workflow for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromonicotinonitrile, a halogenated pyridine derivative, serves as a versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its utility stems from the presence of two reactive sites: the bromine atom at the 6-position, which is amenable to various cross-coupling reactions, and the nitrile group, which can be transformed into other functional groups. This document provides detailed application notes and protocols for the use of this compound, with a primary focus on the Suzuki-Miyaura cross-coupling reaction for the synthesis of 6-aryl-nicotinonitrile derivatives. These derivatives are key intermediates in the development of various therapeutic agents, including kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is its use as a scaffold to introduce a substituted pyridine ring into a target molecule. The Suzuki-Miyaura coupling reaction is a particularly powerful method for this transformation, allowing for the formation of a carbon-carbon bond between the 6-position of the nicotinonitrile ring and a variety of aryl or heteroaryl boronic acids. This reaction is widely employed due to its mild conditions and tolerance of a broad range of functional groups.
The resulting 6-aryl-nicotinonitrile core is a privileged structure found in numerous biologically active compounds, including inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-nicotinonitrile product.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of analogous brominated heterocyclic compounds, which can serve as a reference for the coupling of this compound.
Table 1: Suzuki-Miyaura Coupling of 6-Halopurines with Phenylboronic Acid
| Entry | Halopurine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 2 | 77 |
| 2 | 9-Benzyl-2,6-dichloropurine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 4 | 84 |
Table 2: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Entry | Bromopyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | 4-n-Butylphenylboronic acid | Pd₂(dba)₃ (1.5) | 1 (4.5) | K₃PO₄ | Dioxane | 110 | 12 | 85 |
| 2 | 2-Bromo-6-methoxypyridine | 4-Anisylboronic acid | Pd₂(dba)₃ (1.5) | 2 (4.5) | K₃PO₄ | Dioxane | 110 | 12 | 92 |
Visualizations
Logical Relationships and Workflows
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathways of Pharmaceuticals Derived from Related Intermediates
While a direct synthesis of Varenicline or Linagliptin from this compound is not explicitly detailed in the provided search results, the signaling pathways of these drugs illustrate the types of therapeutic targets that can be accessed through intermediates synthesized using similar methodologies.
Varenicline Signaling Pathway
Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key player in nicotine addiction.
Caption: Varenicline acts as a partial agonist at the α4β2 nAChR.
Linagliptin Signaling Pathway
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Caption: Linagliptin inhibits the DPP-4 enzyme, leading to increased incretin levels.
Experimental procedures for the functionalization of 6-Bromonicotinonitrile
Application Notes and Protocols for the Synthesis of Novel Nicotinonitrile Derivatives
For researchers, scientists, and professionals in drug development, 6-bromonicotinonitrile serves as a versatile scaffold for the synthesis of a diverse array of functionalized molecules. Its unique electronic properties and the presence of a reactive bromine atom and a cyano group make it an attractive starting material for generating novel compounds with potential therapeutic applications. This document provides detailed experimental procedures for key functionalization reactions of this compound, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Key Functionalization Strategies
The functionalization of this compound can be achieved through several modern synthetic methodologies. The primary approaches include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by coupling with boronic acids or esters, enabling the introduction of various aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the creation of carbon-carbon triple bonds by reacting with terminal alkynes, a valuable transformation for extending the molecular framework.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines, leading to the formation of 6-aminonicotinonitrile derivatives.
-
Nucleophilic Aromatic Substitution (SNAr): For the displacement of the bromide with various nucleophiles, such as alkoxides and thiolates, under suitable conditions.
These reactions offer a powerful toolkit for the medicinal chemist to explore the chemical space around the nicotinonitrile core, which is a privileged structure in many biologically active compounds.[1]
Comparative Data of Functionalization Reactions
The choice of reaction for the functionalization of this compound will depend on the desired substituent to be introduced. The following table summarizes typical reaction conditions and yields for various functionalization strategies, providing a basis for comparison and selection of the most appropriate method.
| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Base System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95%[2][3] |
| Sonogashira Coupling | Phenylacetylene | Pd(dppf)Cl₂·CH₂Cl₂ / CuI / TEA | DMF | 100 | 8-10 | High[4] |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XantPhos / Cs₂CO₃ | Toluene | 110 | 18 | 60-88%[5][6] |
| Nucleophilic Aromatic Substitution | Sodium methoxide | - / NaH | THF | 65 | 4 | Moderate to high |
Experimental Protocols
Detailed, step-by-step protocols for the key functionalization reactions of this compound are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of 6-phenylnicotinonitrile via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-phenylnicotinonitrile.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol details the synthesis of 6-(phenylethynyl)nicotinonitrile using a palladium- and copper-catalyzed Sonogashira coupling.[4]
Materials:
-
This compound
-
Phenylacetylene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube or sealed vial
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube or sealed vial, add this compound (1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add DMF (2 mL), triethylamine (2.0 mmol), and phenylacetylene (1.2 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C for 8-10 hours.[4]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 6-(phenylethynyl)nicotinonitrile.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes the synthesis of 6-morpholinonicotinonitrile via a palladium-catalyzed Buchwald-Hartwig amination.[5][6]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XantPhos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XantPhos (0.04 mmol), and cesium carbonate (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add toluene (5 mL), this compound (1.0 mmol), and morpholine (1.2 mmol).
-
Seal the tube and heat the mixture to 110 °C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain 6-morpholinonicotinonitrile.
Protocol 4: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
This protocol outlines the synthesis of 6-methoxynicotinonitrile through a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Sodium methoxide (or sodium hydride and methanol)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL) and sodium hydride (1.5 mmol, 60% dispersion in mineral oil).
-
Cool the suspension to 0 °C and slowly add methanol (1.5 mmol).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in THF (5 mL) to the sodium methoxide solution.
-
Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-methoxynicotinonitrile.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the described functionalization reactions of this compound.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General workflow for the Sonogashira coupling of this compound.
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for Nucleophilic Aromatic Substitution of this compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Common problems in 6-Bromonicotinonitrile Suzuki reactions and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 6-Bromonicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the Suzuki coupling of this compound?
The primary challenges stem from the electronic nature of the pyridine ring and the presence of the nitrile group. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[1] Additionally, common issues in Suzuki reactions, such as low yields, and the formation of byproducts like dehalogenated starting material, homocoupled products, and protodeboronation of the boronic acid, are frequently observed.[2]
Q2: How does the choice of palladium catalyst and ligand impact the reaction?
The selection of the catalyst and ligand system is critical for a successful Suzuki coupling with this compound. Electron-rich and bulky phosphine ligands are often preferred as they can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Catalyst systems like Pd(PPh₃)₄ or in situ generated catalysts from a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos) are commonly employed. For challenging couplings, more active pre-catalysts may be necessary.[4]
Q3: What is the role of the base in the Suzuki reaction of this compound?
The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the organoboron species, facilitating the transfer of the organic group to the palladium center. The choice of base can significantly influence the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base should be considered based on the specific boronic acid and solvent system used.
Q4: Can the nitrile group of this compound interfere with the reaction?
While the nitrile group is generally stable under Suzuki coupling conditions, its electron-withdrawing nature can influence the reactivity of the pyridine ring. This electronic effect can make the oxidative addition of the C-Br bond to the palladium catalyst more facile compared to electron-rich aryl bromides. However, under harsh basic or thermal conditions, the potential for nitrile group hydrolysis should be considered, although it is not a commonly reported issue under standard Suzuki protocols.
Troubleshooting Guide
This guide addresses specific problems that may arise during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper storage and handling to prevent deactivation. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and ligands. |
| Inappropriate Base | The chosen base may not be strong or soluble enough. For less reactive boronic acids, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.[1] |
| Poor Solvent Choice | The solvent system may not be optimal for solubility of all reagents. Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water. For solubility issues, consider alternative solvents or co-solvent systems. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed at an adequate rate. Cautiously increase the reaction temperature in increments of 10-20 °C. |
| Catalyst Poisoning | Impurities in the starting materials, reagents, or solvents can poison the palladium catalyst. Ensure the purity of all components. The nitrogen on the pyridine ring can also act as a catalyst poison; using bulky ligands can sometimes mitigate this.[2] |
| Inadequate Degassing | Oxygen can deactivate the Pd(0) catalyst. Ensure the solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution. |
Problem 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Suggested Solution |
| Dehalogenated Starting Material (Nicotinonitrile) | The aryl-palladium intermediate is being reduced instead of undergoing transmetalation. This can be caused by sources of hydride in the reaction mixture or a slow transmetalation step. | Avoid using bases that can act as hydride donors. Switch to aprotic solvents if alcohols are being used. Employing bulky, electron-rich ligands can accelerate reductive elimination relative to side reactions. |
| Homocoupling of Boronic Acid (Biaryl) | This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. It can also be promoted by an excess of boronic acid. | Improve the degassing procedure to rigorously exclude oxygen. Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue. |
| Protodeboronation (Boronic acid converted to arene) | Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo hydrolysis to the corresponding arene. | Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) which can release the boronic acid slowly under the reaction conditions.[3] |
Data Presentation
The following tables provide illustrative data for typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. Actual results may vary depending on the specific conditions and reagents used.
Table 1: Effect of Different Bases on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| K₂CO₃ | Toluene/Water (4:1) | 90 | 12 | 75 |
| Na₂CO₃ | 1,4-Dioxane/Water (4:1) | 100 | 12 | 68 |
| K₃PO₄ | 1,4-Dioxane/Water (4:1) | 100 | 8 | 85 |
| Cs₂CO₃ | Toluene/Water (4:1) | 90 | 10 | 90 |
Table 2: Effect of Different Catalysts/Ligands on Yield
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Illustrative Yield (%) |
| Pd(PPh₃)₄ (3) | - | Toluene/Water (4:1) | 90 | 82 |
| Pd(OAc)₂ (2) | SPhos (4) | 1,4-Dioxane/Water (4:1) | 100 | 91 |
| Pd(dppf)Cl₂ (3) | - | 1,4-Dioxane/Water (4:1) | 100 | 88 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Toluene/Water (4:1) | 90 | 93 |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This is a representative protocol that may require optimization for specific boronic acids and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-nicotinonitrile.
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for this compound Suzuki reactions.
References
Improving yield and purity in 6-Bromonicotinonitrile coupling reactions
Welcome to the technical support center for 6-Bromonicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and purity in coupling reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
A1: this compound is a versatile building block frequently used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with primary or secondary amines.[1][2]
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[3]
-
Heck Coupling: For the formation of a C-C bond with alkenes.[4]
-
Stille Coupling: For the formation of a C-C bond with organostannanes.[5]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the first things I should check?
A2: Low yields in Suzuki-Miyaura couplings are common and can often be resolved by checking the following:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Reagent Quality: Boronic acids can degrade over time. Use fresh or properly stored boronic acid. The base should be dry and finely powdered for consistent results.
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands are often effective.[6]
Q3: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this?
A3: Homocoupling is a common side reaction, especially in the presence of oxygen. To minimize it:
-
Improve Degassing: Rigorously degas your solvents and reaction mixture to remove oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
-
Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.
Q4: In my Buchwald-Hartwig amination, I am seeing the formation of a dehalogenated byproduct (nicotinonitrile). What is the cause and how can I prevent it?
A4: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can be caused by:
-
Hydride Sources: Some reagents or solvents can act as hydride donors. If using an amine base or an alcohol solvent, consider switching to a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like toluene or dioxane.
-
Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions like dehalogenation can occur. Optimizing the ligand and temperature can help accelerate the desired coupling.
Q5: Are there any known biological activities or signaling pathways associated with derivatives of this compound?
A5: Yes, the nicotinonitrile (3-cyanopyridine) scaffold, which is the core of this compound, is considered a "privileged structure" in medicinal chemistry.[7] Derivatives have shown a wide range of biological activities, including:
-
Kinase Inhibition: Many substituted nicotinonitriles act as potent inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer. For instance, they have been investigated as PIM-1 kinase inhibitors, which can lead to apoptosis in cancer cells.[7]
-
Adenosine Receptor Antagonism: Certain 2-amino-6-aryl-nicotinonitriles have been synthesized and identified as potent A₂A adenosine receptor antagonists, which have potential applications in various therapeutic areas.[1]
-
Antimicrobial Activity: Various derivatives have demonstrated significant antimicrobial properties against different bacterial and fungal strains.[8]
The following diagram illustrates a simplified pathway of PIM-1 kinase inhibition by nicotinonitrile derivatives.
Caption: Simplified PIM-1 kinase inhibition pathway.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or very low conversion of starting material | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under inert atmosphere. |
| Poor quality reagents | Use freshly purchased or purified reagents. Dry solvents and bases thoroughly. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Too low may result in no reaction, while too high can cause decomposition. | |
| Significant amount of starting material remains, but some product is formed | Insufficient reaction time | Monitor the reaction by TLC or LC-MS and allow it to run to completion. |
| Catalyst deactivation | Increase catalyst loading or use a more robust ligand. | |
| Poor solubility of reagents | Choose a solvent system in which all components are soluble at the reaction temperature.[9] | |
| Product is formed, but yield is low after work-up and purification | Product loss during work-up | Optimize the extraction and purification procedure. Back-extract aqueous layers to recover all product. |
| Product decomposition on silica gel | Consider using a different purification method like crystallization or chromatography on a less acidic stationary phase (e.g., alumina). |
Low Purity
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of dehalogenated starting material | Hydride source in the reaction mixture | Switch to a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃) and an aprotic solvent. |
| Presence of homocoupled byproduct (from boronic acid or alkyne) | Presence of oxygen | Ensure thorough degassing of solvents and maintain a positive pressure of inert gas. |
| Suboptimal reaction conditions | Adjust the reaction temperature and catalyst/ligand ratio. | |
| Formation of multiple unidentified byproducts | High reaction temperature | Lower the reaction temperature to reduce side reactions. |
| Incorrect stoichiometry | Carefully check the equivalents of all reagents. | |
| Catalyst or ligand decomposition | Use a more stable catalyst/ligand system. |
Data Presentation: Reaction Condition Optimization
Disclaimer: The following tables provide examples of reaction conditions for coupling reactions with substrates similar to this compound. Optimal conditions for this compound may vary and should be determined experimentally.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | ~80-95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | ~70-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 90 | ~85-98 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine [10]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | >95 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | ~90 |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | ~92 |
Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene [11]
| Catalyst (mol%) | Copper Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | THF | RT | ~85-95 |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA (2) | Toluene | 60 | ~90-98 |
| Pd(OAc)₂ (1) | - (Copper-free) | PPh₃ (2), Cs₂CO₃ (2) | Dioxane | 100 | ~70-85 |
Table 4: Heck Coupling of Aryl Bromides with Styrene [12]
| Catalyst (mol%) | Base (equiv.) | Additive | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (1) | Et₃N (1.5) | - | DMF | 100 | >95 |
| Pd/C (5) | K₂CO₃ (2) | TBAB (1) | H₂O | 100 | ~90 |
| PdCl₂(PPh₃)₂ (2) | NaOAc (2) | - | NMP | 120 | ~85-95 |
Experimental Protocols
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting problematic coupling reactions.
Caption: A stepwise approach to troubleshooting coupling reactions.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from a procedure for the closely related 6-bromo-3-fluoro-2-cyanopyridine.[11]
-
To a dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.10 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous and degassed THF and triethylamine (Et₃N) in a 2:1 ratio by volume.
-
Add phenylacetylene (1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
This is a general protocol and may require optimization for specific amines.[2]
-
To a dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02 equiv.), and NaOtBu (1.2 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add this compound (1.0 equiv.) and the primary amine (1.2 equiv.).
-
Add anhydrous and degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle Diagrams
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Sonogashira coupling.
Caption: Catalytic cycle for the Heck coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry
Welcome to the technical support center for 6-Bromonicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing common side reactions and providing detailed experimental protocols to minimize them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The three most prevalent side reactions encountered during cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) with this compound are:
-
Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen atom, leading to the formation of nicotinonitrile. This is often caused by hydride sources in the reaction mixture, such as solvents (e.g., alcohols), water, or even certain bases.[1]
-
Homocoupling: Dimerization of the starting material or the coupling partner. For instance, in Sonogashira coupling, the terminal alkyne can couple with itself to form a symmetrical di-alkyne (Glaser coupling), especially in the presence of copper(I) catalysts and oxygen.[1] Similarly, the boronic acid can homocouple in Suzuki reactions.
-
Nitrile Group Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) under certain conditions, particularly with strong bases or acids at elevated temperatures.
Q2: How can I minimize the hydrodehalogenation (debromination) of this compound?
A2: Minimizing debromination involves careful control of potential hydride sources and optimizing the catalytic system. Key strategies include:
-
Use of Anhydrous and Degassed Solvents: Protic impurities like water and alcohols can serve as hydride sources.[1] Using high-purity, anhydrous, and thoroughly degassed solvents is crucial.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) prevents the formation of hydride species from atmospheric moisture.[1]
-
Appropriate Ligand Choice: Bulky and electron-rich phosphine ligands, such as biarylphosphines (e.g., SPhos), can stabilize the palladium catalyst and favor the desired cross-coupling pathway over reductive debromination.[1]
-
Temperature Control: Running the reaction at the lowest effective temperature can suppress thermal decomposition of reagents that might generate hydride sources.[1]
Q3: What are the best practices to avoid homocoupling in Sonogashira reactions with this compound?
A3: Homocoupling of the alkyne partner (Glaser coupling) is a common issue in Sonogashira reactions. To mitigate this:
-
Copper-Free Conditions: The copper(I) co-catalyst is a major promoter of alkyne homocoupling.[1] Employing a copper-free Sonogashira protocol is a highly effective strategy.
-
Reduce Copper(I) Iodide Amount: If a copper co-catalyst is used, reducing its loading to 1-5 mol% can help. Ensure the CuI is of high purity and not oxidized.[1]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.[1]
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical, as it promotes the oxidative homocoupling of alkynes.
Q4: My nitrile group is hydrolyzing during the reaction. What can I do to prevent this?
A4: Nitrile hydrolysis is typically promoted by harsh basic or acidic conditions and elevated temperatures. To prevent this:
-
Choice of Base: Use a milder base that is still effective for the cross-coupling reaction. For example, in Suzuki couplings, bases like K₃PO₄ are often a good choice.
-
Temperature and Reaction Time: Avoid unnecessarily high temperatures and prolonged reaction times. Monitor the reaction progress closely and stop it once the starting material is consumed.
-
Solvent Selection: In some cases, the choice of solvent can influence the rate of hydrolysis. Aprotic solvents are generally preferred.
Troubleshooting Guides
Problem 1: Significant formation of nicotinonitrile (debrominated product) in a Suzuki-Miyaura coupling.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydride sources in the reaction | Use high-purity, anhydrous, and degassed solvents and reagents. Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).[1] |
| Inappropriate reaction temperature | Lower the reaction temperature. Many modern catalyst systems are highly active at room temperature or slightly elevated temperatures (40-60 °C).[1] |
| Unsuitable ligand | Switch to a bulky, electron-donating ligand such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to stabilize the palladium catalyst.[1] |
| Unstable boronic acid derivative | Use a more stable boronic acid derivative, such as a pinacol ester or MIDA boronate, to minimize protodeboronation which can disrupt the catalytic cycle.[1] |
Problem 2: Low yield of the desired product in a Buchwald-Hartwig amination, with significant starting material remaining.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient catalyst activity | Increase the catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). Ensure an inert atmosphere is maintained, as oxygen can deactivate the catalyst. |
| Inappropriate base | The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. The solubility of the base can also be a factor, so consider screening different bases. |
| Ligand selection | The ligand has a profound effect on the reaction outcome. For electron-deficient aryl bromides like this compound, bulky, electron-rich biaryl phosphine ligands are often effective. |
| Solvent effects | Aprotic, non-polar solvents like toluene or polar aprotic solvents like dioxane are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for coupling an arylboronic acid with this compound, with measures to suppress the formation of nicotinonitrile.
Reaction: this compound + Arylboronic Acid → 6-Aryl-nicotinonitrile
Reagents & Conditions:
| Component | Quantity | Role |
| This compound | 1.0 eq | Starting Material |
| Arylboronic Acid | 1.2 eq | Coupling Partner |
| Pd(OAc)₂ | 2 mol% | Catalyst Precursor |
| SPhos | 4 mol% | Ligand |
| K₃PO₄ | 2.0 eq | Base |
| Anhydrous, Degassed 1,4-Dioxane | - | Solvent |
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[1]
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Stir the mixture at a reduced temperature (e.g., start at 40 °C) and monitor the reaction progress by TLC or LC-MS every hour.[1]
-
If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.[1]
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR to quantify the ratio of the desired biaryl product to the debrominated arene.[1]
Protocol 2: Copper-Free Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine
While this protocol is for a closely related substrate, the conditions are highly relevant for minimizing homocoupling with this compound. In a study, the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes was performed.[2]
Reaction Conditions from a Study on a Similar Substrate:
| Component | Quantity | Role |
| 6-bromo-3-fluoro-2-cyanopyridine | 1.0 eq | Starting Material |
| Terminal Alkyne | 1.1 eq | Coupling Partner |
| PdCl₂(PPh₃)₂ | 5 mol% | Catalyst |
| PPh₃ | 10 mol% | Ligand |
| Diisopropylamine (DIPA) | - | Base/Solvent |
Key Findings from the Study:
-
The direct Sonogashira coupling on the corresponding amidoxime (nitrile hydrolyzed to amidoxime) gave a low yield of 25% with about 10% alkyne homocoupling.[2]
-
Performing the Sonogashira coupling on the nitrile first, followed by conversion to the amidoxime, was a much more efficient two-step process.[2]
-
The coupling of 6-bromo-3-fluoro-2-cyanopyridine with various functionalized alkynes proceeded in high yields (85-93% for unfunctionalized alkynes).[2] This suggests that under these copper-free conditions, homocoupling is significantly suppressed.
Visualizing Reaction Pathways
Below are diagrams generated using Graphviz to illustrate logical workflows for troubleshooting common side reactions.
Caption: Troubleshooting workflow for minimizing debromination.
Caption: Strategies to minimize alkyne homocoupling in Sonogashira reactions.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Bromonicotinonitrile
Welcome to the technical support center for the optimization of cross-coupling reactions involving 6-Bromonicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound resulting in low yields?
Low yields with this compound are common and can be attributed to several factors. The electron-withdrawing nature of the nitrile group and the coordinating ability of the pyridine nitrogen can lead to catalyst inhibition or deactivation. It is crucial to ensure a strictly inert atmosphere, as palladium catalysts are sensitive to oxygen. Reagent quality, particularly of the boronic acid or ester in Suzuki couplings, is also critical, as they can degrade over time.
Q2: I am observing significant amounts of debrominated starting material. What is the cause and how can I minimize this side reaction?
The formation of the debrominated product, nicotinonitrile, is a common side reaction known as hydrodehalogenation. This can occur when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture. Potential sources of hydrides include certain solvents or bases. To minimize this, consider switching to non-protic solvents and bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
Q3: Homocoupling of my boronic acid is a major byproduct in my Suzuki reaction. How can I prevent this?
Homocoupling is often promoted by the presence of oxygen. Therefore, rigorous degassing of solvents and maintaining a robust inert atmosphere is the first step. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also mitigate this issue, as the in situ reduction of a Pd(II) precatalyst can sometimes initiate homocoupling.
Q4: What is the optimal catalyst loading for my reaction?
The optimal catalyst loading is a balance between reaction efficiency and cost. For many standard Suzuki and Buchwald-Hartwig reactions with aryl bromides, a loading of 1-5 mol% is a good starting point. For highly challenging substrates or when trying to improve turnover numbers, screening different loadings is recommended.[1]
Troubleshooting Guides
Low to No Product Formation
If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is necessary.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | The pyridine nitrogen of this compound can coordinate to the palladium center, leading to catalyst inhibition. Switch to a bulkier, more electron-rich ligand such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands can promote the desired catalytic cycle and prevent catalyst poisoning. |
| Poor Reagent Quality | Boronic acids, in particular, can be unstable. Use fresh or properly stored boronic acids or consider using more stable boronic esters (e.g., pinacol esters). Ensure bases are finely powdered and dry. |
| Inadequate Inert Atmosphere | The active Pd(0) catalyst is highly sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon. |
| Suboptimal Reaction Conditions | The reaction temperature may be too low for the oxidative addition to occur efficiently. Incrementally increase the temperature. Also, ensure the concentration of your limiting reagent is appropriate (typically 0.1-0.2 M). |
Catalyst Loading Optimization
Finding the right catalyst loading is key for an efficient and economical process.
Workflow for Catalyst Loading Optimization
Caption: A systematic approach to optimizing catalyst loading.
| Catalyst Loading Range | Application | Considerations |
| 5 - 10 mol% | Difficult couplings, unreactive substrates, initial screening. | High cost, potential for increased side reactions, higher residual metal in the final product. |
| 1 - 5 mol% | Standard laboratory-scale synthesis. | A good starting point for most optimizations. |
| 0.1 - 1 mol% | Highly active catalytic systems, reactive substrates. | Requires high purity reagents and strictly controlled inert conditions. |
| < 0.1 mol% | Industrial applications, process optimization. | Requires a highly optimized and robust catalytic system. |
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (nitrogen or argon).
Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine and seal the tube.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
References
Technical Support Center: Purification of 6-Bromonicotinonitrile Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products derived from 6-Bromonicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products derived from this compound?
A1: The primary purification techniques for derivatives of this compound are recrystallization and column chromatography. The choice between these methods depends on the physical state of the product (solid or oil), the nature of the impurities, and the required final purity.
Q2: My product, a derivative of this compound, is an oil. Can I still use recrystallization?
A2: Recrystallization is only suitable for solid compounds. If your product is an oil, you will need to use other purification techniques such as column chromatography. In some cases, it may be possible to convert the oily product to a solid salt by reacting it with a suitable acid or base, which can then be purified by recrystallization.
Q3: What are the likely impurities in my reaction mixture when starting with this compound?
A3: Common impurities can include unreacted this compound, side products from nucleophilic aromatic substitution at other positions on the pyridine ring (though less likely), and byproducts from the decomposition of reactants or products. The specific impurities will depend on the reaction conditions and the nucleophile used.
Q4: How can I monitor the progress of my column chromatography purification?
A4: The progress of column chromatography for colorless compounds is typically monitored by collecting fractions of the eluent and analyzing them using Thin-Layer Chromatography (TLC).[1] By spotting each fraction on a TLC plate alongside a reference spot of your crude reaction mixture, you can identify which fractions contain your desired product in its pure form.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Crystals do not form upon cooling. | Too much solvent was used. | Reduce the volume of the solvent by evaporation (e.g., using a rotary evaporator) and then allow the solution to cool again.[3] |
| The solution is supersaturated. | Induce crystallization by adding a seed crystal of the pure compound, or by scratching the inside of the flask with a glass rod at the solvent's surface.[4] | |
| The product "oils out" instead of crystallizing. | The compound is significantly impure, lowering its melting point. | Re-dissolve the oil by heating and add a small amount of additional solvent. Allow the solution to cool very slowly. If oiling out persists, consider purifying by column chromatography first.[3][4] |
| The cooling process is too rapid. | Insulate the flask to ensure slow cooling. For example, leave the hot solution on a cooling hot plate instead of placing it on a cold surface.[3] | |
| The recovered crystals are still impure. | The crystals were not washed properly. | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. |
| Insoluble impurities were not removed. | Before cooling, perform a hot filtration to remove any insoluble material. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The compounds elute too quickly, resulting in poor separation. | The eluting solvent is too polar. | Use a less polar solvent system. The ideal solvent system should give your desired compound an Rf value of around 0.25-0.35 on a TLC plate.[1] |
| The compounds do not elute from the column. | The eluting solvent is not polar enough. | Gradually increase the polarity of the eluting solvent. This can be done by slowly increasing the percentage of the more polar solvent in your solvent mixture. |
| The separation is poor, with bands overlapping. | The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. |
| The initial band of the sample was too wide. | Dissolve the crude product in the minimum amount of solvent before loading it onto the column to ensure a narrow starting band.[5] | |
| The product appears to have decomposed on the column. | The compound is unstable on silica gel. | Test the stability of your compound on a TLC plate first. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[6] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of your desired product from impurities (aim for a product Rf of ~0.25-0.35).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be controlled to allow for proper equilibration between the stationary and mobile phases.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table provides representative data for the purification of a hypothetical 6-substituted nicotinonitrile derivative. Actual results may vary depending on the specific compound and reaction conditions.
| Purification Method | Starting Material Purity (%) | Final Product Purity (%) | Yield (%) |
| Recrystallization | 85 | >98 | 75 |
| Column Chromatography | 70 | >99 | 65 |
Visualizations
Caption: Decision workflow for choosing a purification technique.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile
This guide provides troubleshooting advice for researchers encountering incomplete conversion of 6-Bromonicotinonitrile in various chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction of this compound is sluggish and gives low yields of the desired biaryl product. What are the common causes and how can I fix this?
A1: Incomplete Suzuki coupling is a frequent issue. The problem often lies with the catalyst system, reagents, or reaction conditions. Here are the primary areas to investigate:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.[1][2]
-
Solution: Ensure rigorous degassing of your reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
-
Ligand Oxidation: Phosphine ligands are prone to oxidation, which prevents them from coordinating with the palladium center.[1]
-
Solution: Use fresh ligands or those stored under an inert atmosphere.
-
-
Boronic Acid/Ester Instability: Boronic acids can degrade, especially when exposed to air and moisture, through a process called protodeboronation.[1][2]
-
Solution: Use fresh, high-purity boronic acid. Alternatively, consider more stable derivatives like pinacol esters or MIDA boronates.[1]
-
-
Suboptimal Base: The choice and quality of the base are critical. It should be finely powdered and dry.
-
Solution: Consider switching to alternative bases like K₃PO₄ or Cs₂CO₃, as they are known to be effective.[2]
-
-
Inefficient Pre-catalyst Reduction: If using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species might be inefficient.[1]
-
Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst system (e.g., Buchwald pre-catalysts) for more reliable activation.[1]
-
Q2: I am observing a significant amount of debrominated starting material (Nicotinonitrile) in my Suzuki coupling reaction mixture. What is causing this side reaction?
A2: The formation of a dehalogenated (or debrominated) byproduct is a common side reaction in Suzuki couplings.[2] This occurs when the aryl halide is reduced instead of undergoing cross-coupling.
-
Potential Cause: The intermediate palladium-aryl complex, formed after oxidative addition, can react with a hydride source in the reaction mixture. This hydride source can be the solvent, base, or impurities.
-
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can act as hydride donors. Bases like K₃PO₄ or Cs₂CO₃ are generally a better choice.[2]
-
Solvent Purity: Ensure your solvents are anhydrous and peroxide-free.[2]
-
Optimize Reaction Time: Shorter reaction times can sometimes minimize the extent of this side reaction, provided the main reaction has reached completion.
-
Q3: I am trying to hydrolyze the nitrile group of this compound to a carboxylic acid, but the reaction is incomplete. What should I do?
A3: The hydrolysis of nitriles to carboxylic acids, either under acidic or basic conditions, proceeds through an amide intermediate.[3][4] Incomplete conversion can often be attributed to the reaction conditions not being vigorous enough to drive the second step (amide hydrolysis).
-
Acid-Catalyzed Hydrolysis:
-
Issue: Requires strong acid and heat. The amide intermediate can sometimes be difficult to hydrolyze further.[5]
-
Solution: Increase the reaction temperature and/or reaction time. Ensure a sufficient concentration of a strong acid like HCl or H₂SO₄ is used.
-
-
Base-Catalyzed Hydrolysis:
-
Issue: The reaction produces a carboxylate salt. Incomplete conversion might be due to insufficient base or milder conditions.
-
Solution: Use a higher concentration of a strong base like NaOH or KOH and increase the temperature or reflux time. An acidic workup is necessary to protonate the carboxylate and obtain the carboxylic acid.[5]
-
Q4: My attempt at a nucleophilic aromatic substitution (SNAr) on this compound is not working. Why is the bromine not being displaced?
A4: While the electron-withdrawing nitrile group activates the pyridine ring for nucleophilic attack, the success of an SNAr reaction is highly dependent on several factors.
-
Nucleophile Strength: The reaction requires a strong nucleophile. Weak nucleophiles may not be reactive enough to displace the bromide.
-
Leaving Group Ability: In SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I.[6] While bromine is a viable leaving group, a very strong nucleophile is necessary.
-
Reaction Conditions: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution:
-
Ensure you are using a sufficiently strong nucleophile (e.g., alkoxides, thiolates, or amines).
-
Increase the reaction temperature.
-
Choose an appropriate solvent that can facilitate the reaction.
-
-
Data Presentation
The following table summarizes typical starting conditions for common conversions of this compound. Note that optimization is often necessary for specific substrates and desired outcomes.
| Conversion Type | Reagents | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Suzuki Coupling | Arylboronic Acid (1.2 eq) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O | 100 | 12-24 |
| Buchwald-Hartwig Amination | Amine (1.2 eq) | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene | 100 | 20 |
| Acidic Nitrile Hydrolysis | H₂O (excess) | Dilute HCl or H₂SO₄ | - | - | Reflux | 4-12 |
| Basic Nitrile Hydrolysis | H₂O (excess) | NaOH or KOH (excess) | - | - | Reflux | 4-12 |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe) | - | - | Corresponding Alcohol (e.g., MeOH) | Reflux | 6-18 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), SPhos (0.04 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Acid-Catalyzed Nitrile Hydrolysis
-
To a round-bottom flask equipped with a reflux condenser, add this compound and a 3M aqueous solution of a strong acid (e.g., HCl).
-
Heat the mixture to reflux and maintain for 4-12 hours.
-
Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of a more polar spot corresponding to the carboxylic acid.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting incomplete conversions of this compound.
Caption: Troubleshooting workflow for incomplete conversions.
References
Preventing debromination of 6-Bromonicotinonitrile during reactions
Technical Support Center: 6-Bromonicotinonitrile
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) focused on preventing the undesired debromination of this compound during reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination, often referred to as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom. This results in the formation of nicotinonitrile as a byproduct. This side reaction lowers the yield of the desired product and introduces impurities that can be difficult to separate, complicating the purification process.[1] The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring can influence the reactivity of the C-Br bond, making it susceptible to cleavage under certain reaction conditions.
Q2: What are the primary mechanistic causes of debromination during palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination, debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species.[2] This Pd-H intermediate can arise from several sources, including the solvent (e.g., alcohols, water), the base, or impurities.[2] Once formed, the Pd-H species can participate in a competing catalytic cycle where it reacts with the this compound to replace the bromine with hydrogen, instead of the desired coupling partner.[2] Another pathway can be the direct reduction of the carbon-bromine bond by certain reagents or intermediates in the reaction mixture.[3]
Q3: How does the choice of base influence the extent of debromination?
A3: The base is a critical factor. Strong, aggressive bases, such as sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH), can promote the formation of Pd-H species, leading to increased debromination.[2][4] Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally milder and less likely to generate hydride species, thus minimizing the undesired side reaction.[2][4][5]
Q4: Can the phosphine ligand in a palladium catalyst system affect debromination?
A4: Absolutely. The phosphine ligand plays a crucial role in modulating the catalyst's reactivity and stability.[6][7] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or other biaryl phosphines developed by the Buchwald group, are highly effective at promoting the desired reductive elimination step of the cross-coupling cycle over the competing debromination pathway.[5][8][9] These ligands can accelerate the desired reaction, giving less time for side reactions to occur, and can sterically hinder the approach of hydride species to the palladium center.[10]
Troubleshooting Guide: Minimizing Debromination
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Significant formation of nicotinonitrile byproduct is observed during a Suzuki-Miyaura coupling reaction.
-
Symptoms: LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant peak corresponding to nicotinonitrile alongside the desired product.
-
Root Causes & Solutions:
| Potential Cause | Proposed Solution & Rationale |
| Aggressive Base | Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][4] These are less likely to generate Pd-H species that cause debromination. |
| Suboptimal Ligand | Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[5][8] These ligands accelerate the desired cross-coupling, outcompeting the debromination side reaction. |
| High Reaction Temperature | Lower the reaction temperature. Debromination pathways can have a higher activation energy, so reducing the temperature (e.g., from 100°C to 70-80°C) can selectively slow down the side reaction more than the desired coupling.[4][5] |
| Presence of Protic Impurities | Use high-purity, anhydrous, and degassed solvents and reagents.[2] Water, alcohols, or other protic impurities can serve as hydride sources. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2] |
| Unstable Boronic Acid | Use a boronic acid pinacol ester instead of the boronic acid. Boronic acids can be prone to protodeboronation, a side reaction that can indirectly allow more time for debromination of the starting material to occur.[11] |
Issue 2: Low yield in a Buchwald-Hartwig amination reaction with significant debromination.
-
Symptoms: The primary product observed is nicotinonitrile, with low conversion of the starting amine to the desired coupled product.
-
Root Causes & Solutions:
| Potential Cause | Proposed Solution & Rationale |
| Base and Ligand Mismatch | For Buchwald-Hartwig reactions, a common cause of debromination is an unproductive side reaction involving beta-hydride elimination.[10] The combination of a strong, sterically hindered base (e.g., LHMDS, KHMDS) with a suitable bulky phosphine ligand (e.g., RuPhos, BrettPhos) is often crucial for success with challenging substrates. |
| High Catalyst Loading / Long Reaction Time | Optimize catalyst loading and monitor the reaction closely. Sometimes, prolonged exposure to the catalyst at high temperatures can promote side reactions. Aim for the lowest effective catalyst loading and work up the reaction as soon as the starting material is consumed. |
| Solvent Choice | Screen aprotic polar solvents. While solvents like dioxane and toluene are common, sometimes switching to a different solvent like CPME or 2-MeTHF can alter the reaction pathway and suppress side reactions. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
XPhos Pd G3 catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the nicotinonitrile byproduct.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Debromination
The following diagram illustrates a logical workflow for troubleshooting and optimizing a reaction where debromination of this compound is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 6-Bromonicotinonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromonicotinonitrile in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides & FAQs
This section addresses common issues related to catalyst deactivation encountered during Suzuki-Miyaura, Heck, Buchwald-Hartwig, and cyanation reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalyst deactivation in reactions with this compound?
A1: The primary modes of palladium catalyst deactivation in cross-coupling reactions involving this compound, an electron-deficient substrate, include:
-
Poisoning: The nitrogen atom of the pyridine ring and the nitrile group can coordinate to the palladium center, leading to the formation of inactive catalyst complexes. In cyanation reactions, excess cyanide ions are a major source of catalyst poisoning, as they can deactivate all intermediates in the catalytic cycle.[1]
-
Formation of Palladium Black: Agglomeration of the palladium catalyst into insoluble and inactive palladium black is a common issue, often accelerated by high temperatures or incomplete ligand coordination.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.
-
Side Reactions: Unproductive side reactions, such as β-hydride elimination in Buchwald-Hartwig aminations, can lead to the formation of hydrodehalogenated arenes and consume the active catalyst.[2]
Q2: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the likely cause and how can I prevent it?
A2: Homocoupling of boronic acids is often a result of catalyst deactivation or suboptimal reaction conditions. The primary cause is often the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules. To minimize this:
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Optimize Catalyst and Ligand: Use a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex.
-
Control Reagent Purity: Use high-purity, fresh boronic acid, as degradation can contribute to side reactions.
Q3: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What are the key parameters to investigate?
A3: The amination of electron-deficient bromopyridines like this compound can be challenging due to potential catalyst inhibition by the pyridine nitrogen. Key parameters to investigate include:
-
Ligand Selection: The choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands, such as biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are often more effective as they can promote the desired C-N bond formation and minimize catalyst inhibition.
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. It is important to find the optimal temperature that balances reactivity and catalyst stability.
Q4: In my cyanation reaction, the catalyst appears to turn black and the reaction stalls. What is happening and how can I resolve it?
A4: The formation of a black precipitate (palladium black) and stalling of the reaction are classic signs of catalyst deactivation, particularly prevalent in cyanation reactions due to poisoning by excess cyanide. To address this:
-
Cyanide Source and Stoichiometry: Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide in the solution, thereby reducing catalyst poisoning.[1]
-
Additives: The addition of certain additives can help to stabilize the catalyst.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can help to protect the palladium center and mitigate deactivation.
Troubleshooting Common Issues
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| Low or no conversion of this compound | Inactive catalyst (oxidized or aggregated). Catalyst poisoning by substrate or impurities. Inappropriate reaction conditions (temperature, solvent, base). | Use a fresh, high-quality catalyst and ligands. Ensure all reagents and solvents are pure and dry. Optimize reaction temperature; sometimes lower temperatures for longer durations can be beneficial. Screen different bases and solvents. |
| Formation of dehalogenated product (nicotinonitrile) | β-hydride elimination (in Buchwald-Hartwig). Protodeboronation of boronic acid followed by reduction (in Suzuki). | For Buchwald-Hartwig, select a ligand that favors reductive elimination over β-hydride elimination. For Suzuki, use fresh, high-quality boronic acid or a more stable derivative like a pinacol ester. |
| Inconsistent reaction yields | Poor mixing of heterogeneous reaction mixtures. Inconsistent quality of reagents. Catalyst deactivation varies between runs. | Ensure vigorous stirring, especially with solid bases. Use reagents from a reliable source and store them properly. Standardize the reaction setup and degassing procedure to ensure reproducibility. |
| Reaction works on small scale but fails on scale-up | Inefficient heat or mass transfer. Increased sensitivity to trace impurities. Difficulty in maintaining a completely inert atmosphere. | Optimize stirring and heating for the larger scale. Ensure all reagents are of high purity for the scaled-up reaction. Use a robust inert gas setup, potentially with a continuous positive pressure. |
Quantitative Data on Catalyst Performance
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of substrates structurally similar to this compound. Direct data for this compound is limited in the literature; therefore, these examples with other bromopyridines and related heterocycles serve as a valuable reference.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Catalyst System | Substrate | Coupling Partner | TON¹ | TOF (h⁻¹) | Conditions | Reference |
| Pd(dppf)Cl₂ | Methyl 4-bromo-6-methylnicotinate | (6-(difluoromethyl)-3-methoxypyridazin-4-yl)boronic acid | - | - | K₃PO₄, 1,4-dioxane, 100 °C, 2 h | WO2024211834A1 |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | ~20 | ~1.7 | K₃PO₄, 1,4-Dioxane, 5 mol% catalyst | [3] |
¹Turnover Number (TON) and Turnover Frequency (TOF) are often not explicitly reported in patents but can be estimated from catalyst loading and reaction time if yield is provided.
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Catalyst System (Pd Precursor / Ligand) | Substrate | Amine | TON¹ | TOF (h⁻¹) | Conditions | Reference |
| Pd₂(dba)₃ / XPhos | 2-Bromopyridine | Volatile amines | - | - | NaOt-Bu, Toluene, Sealed tube | [4] |
| Pd(OAc)₂ / XPhos | Methyl 2,6-dichloroisonicotinate | Aniline | - | - | NaOt-Bu | [4] |
Experimental Protocols
The following are representative experimental protocols for common cross-coupling reactions of this compound, adapted from literature procedures for similar substrates. Note: These are general guidelines and may require optimization for specific applications.
General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times. Add degassed solvent (e.g., 1,4-dioxane/water mixture) to the flask, followed by the catalyst/ligand mixture.
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2 equiv.) to a reaction vessel.
-
Reaction Assembly: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene or dioxane).
-
Execution: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is typically filtered through a pad of celite, concentrated, and the residue is purified by chromatography.
Visualizing Deactivation and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key concepts in catalyst deactivation and reaction mechanisms.
References
Technical Support Center: Scaling Up Reactions Involving 6-Bromonicotinonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up chemical reactions involving 6-Bromonicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions from laboratory (milligram to gram) to pilot or production scale (kilogram) introduces several challenges. The primary concerns are ensuring consistent reaction performance and safety. Key scale-up challenges include:
-
Heat Transfer: Exothermic reactions that are easily managed in small flasks can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio of larger reactors. This can lead to runaway reactions if not properly controlled.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more difficult. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and the formation of impurities.
-
Reaction Time: Reactions may require longer times to reach completion at a larger scale. It is crucial to monitor the reaction progress closely.
-
Reagent Addition: The rate of addition of reagents, especially for exothermic reactions, needs to be carefully controlled to manage heat generation.
-
Work-up and Product Isolation: Procedures like extractions and purifications need to be adapted for larger volumes. Crystallization is often preferred over chromatography for large-scale purification.
Q2: Which cross-coupling reactions are commonly used with this compound and what are the key considerations for each?
A2: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most common are Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between this compound and a boronic acid or ester. It is widely used in industrial applications due to its scalability and the commercial availability of a wide range of boronic acids.[1] Key considerations include the choice of palladium catalyst, ligand, base, and solvent.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between this compound and an amine.[2] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[3] The reaction is sensitive to the choice of base and solvent.[4]
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between this compound and a terminal alkyne. It typically employs a palladium catalyst and a copper co-catalyst.[5]
Q3: What are the typical impurities encountered when scaling up reactions with this compound?
A3: Common impurities in cross-coupling reactions of this compound can include:
-
Homocoupling products: Formation of biphenyls from the boronic acid (in Suzuki reactions) or diynes from the alkyne (in Sonogashira reactions). This is often caused by the presence of oxygen.
-
Dehalogenated starting material: Reduction of the C-Br bond to a C-H bond. This can be caused by certain bases or solvents acting as hydride sources.
-
Side products from reaction with the nitrile group: Under certain conditions, the nitrile group can undergo hydrolysis or other transformations.
-
Residual palladium: The final product may contain traces of the palladium catalyst, which often needs to be removed, especially for pharmaceutical applications.
Troubleshooting Guides
Issue 1: Low or Stalled Reaction Conversion
Question: My cross-coupling reaction with this compound is showing low conversion after scaling up. What should I investigate?
Answer: Low conversion upon scale-up is a common issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
References
- 1. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Structure of 6-Bromonicotinonitrile Derivatives: A Comparative Guide to NMR and Alternative Spectroscopic Techniques
The unambiguous structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. For 6-Bromonicotinonitrile and its derivatives, a class of compounds with significant interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for structural validation. This guide provides a comparative overview of NMR spectroscopy against other common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their needs.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled detail regarding the molecular structure of a compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.
The following table summarizes typical ¹H and ¹³C NMR spectral data for representative this compound derivatives. These values are illustrative and can vary based on the solvent and specific substitution patterns.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl 4-bromo-6-methylnicotinate | 8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H)[1] | 164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, 24.00[1] |
| 2-Amino-4,6-diphenylnicotinonitrile | 8.03 (dd, J = 7.9, 1.8 Hz, 2H), 7.67 (dd, J = 7.9, 1.7 Hz, 2H), 7.55 (q, J = 7.7, 7.0 Hz, 3H), 7.52–7.49 (m, 3H), 7.25 (s, 1H), and 5.38 (s, 2H)[2] | 160.23, 159.85, 155.15, 137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34, 117.15, 111.32, and 88.33[2] |
| 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | 8.02 (d, J = 8.8 Hz, 2H), 7.66 (d, J = 6.9 Hz, 2H), 7.57–7.51 (m, 3H), 7.19 (s, 1H), 7.03–7.00 (m, 2H), 5.34 (s, 2H), and 3.90 (s, 4H)[2] | 161.49, 160.19, 159.34, 154.94, 137.11, 130.36, 129.76, 128.93, 128.86, 128.17, 117.35, 114.18, 110.49, 87.45, and 55.44[2] |
Experimental Protocols
A standard protocol for acquiring high-quality NMR spectra for this compound derivatives is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of 0 to 220 ppm, and an appropriate relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.
-
Alternative Structural Validation Methods
While NMR is highly informative, other spectroscopic techniques provide complementary data for a comprehensive structural validation.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity, small sample amount required. | Does not provide detailed connectivity information; isomers can be difficult to distinguish. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous structure determination. | Requires a single, high-quality crystal, which can be challenging to obtain. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular skeleton; interpretation can be complex. |
-
Mass Spectrometry (Electron Impact - EI): The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.
-
X-ray Crystallography: A suitable single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the atomic positions.
-
FT-IR Spectroscopy (KBr Pellet): A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the IR spectrometer, and the transmission spectrum is recorded.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative, integrating various analytical techniques.
Caption: Workflow for the structural validation of this compound derivatives.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the cyanopyridine moiety into molecular frameworks is a cornerstone of modern medicinal chemistry and materials science. The versatile 6-Bromonicotinonitrile serves as a key building block for the synthesis of a diverse array of functionalized molecules through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions involving this compound and its analogs, supported by experimental data to aid in catalyst selection and methods development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. The performance of several common palladium catalysts in the Suzuki coupling of bromopyridines is summarized below.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | 70-80 | N/A | High | 5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 80 | 2 | High | Not Specified |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | Aryl Chloride | Phenylboronic acid | 60 | 6 | High | 3 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | Aryl Bromide | Arylboronic acid | RT | N/A | High | 1-2 |
Note: While specific data for this compound is not extensively available in a comparative format, the data for structurally related bromopyridines and other halo(hetero)arenes provides valuable insights into catalyst performance. Generally, for electron-deficient substrates like this compound, catalysts with electron-rich and bulky phosphine ligands such as those developed by Buchwald (e.g., SPhos) or catalysts incorporating N-heterocyclic carbenes (NHCs) are often highly effective.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[2]
-
Base (e.g., K₂CO₃, 2.0 equiv)[2]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[2]
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a Schlenk flask or a round-bottom flask equipped with a reflux condenser, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene. This reaction is a powerful tool for the vinylation of this compound. The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity.
Table 2: Comparison of Palladium Catalysts for Heck Coupling of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Olefin | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | Aryl Bromide | Styrene | 100 | 4 | >95 | 0.01 |
| Pd(OAc)₂ | None | K₂CO₃ | NMP | 2-bromo-6-methoxynaphthalene | Styrene | 140 | 6 | High | 1 |
| Pd/C | None | K₃PO₄ | Water | Aryl Halide | Acrylic acid | 100 | 10 | High | 3 |
| Pd(L-proline)₂ | L-proline | K₂CO₃ | Water | Aryl Bromide | Styrene | MW | <1 | Excellent | N/A |
Note: For the Heck coupling of electron-poor aryl halides like this compound, catalyst systems that are stable at higher temperatures and can activate the C-Br bond efficiently are preferred. Both homogeneous catalysts with robust ligands and heterogeneous catalysts like Pd/C have shown good performance.[3][4] Microwave-assisted protocols can significantly reduce reaction times.[3]
Experimental Protocol: Heck Coupling
The following is a general procedure for the Heck coupling of an aryl halide with an olefin.[5]
Materials:
-
This compound (1.0 mmol)
-
Olefin (e.g., Styrene or an acrylate, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01-1 mol%)
-
Ligand (if required, e.g., P(o-tolyl)₃)
-
Base (e.g., K₂CO₃ or Et₃N, 1.2-2.0 mmol)
-
Solvent (e.g., NMP, DMF, or acetonitrile)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, ligand (if applicable), and base.
-
Flush the vessel with an inert gas.
-
Add the olefin and the solvent.
-
Heat the mixture to the specified temperature (e.g., 100-140 °C) with stirring for the required duration. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the coupling of amines with aryl halides. This reaction is particularly valuable for synthesizing aminopyridine derivatives from this compound.
Table 3: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Amine | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Aryl Bromide | Aniline | 100 | 16 | 98 | 1 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | Aryl Chloride | Primary Amine | 110 | 18 | 95 | 1 |
| [Pd(IPr)] | IPr | NaOtBu | Toluene | Aryl Chloride | Secondary Amine | 100 | 24 | 99 | 1 |
| RuPhos-precatalyst | RuPhos | NaOtBu | THF | 3-bromo-2-aminopyridine | Morpholine | RT | 16 | 83 | 2 |
Note: The choice of ligand is critical for the successful amination of bromopyridines.[2] Bulky, electron-rich phosphine ligands such as XPhos and RuPhos, often in the form of pre-catalysts, have demonstrated high efficacy in the coupling of challenging heteroaryl halides.[6] The use of a strong base like sodium tert-butoxide is common in these reactions.[7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide.[8]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Amine (1.2 mmol, 1.2 eq)
-
Palladium pre-catalyst (e.g., t-Bu-Xphos palladacycle, 0.1 eq)[8]
-
Base (e.g., Cs₂CO₃, 2.0 eq)[8]
-
Dry, degassed solvent (e.g., Dioxane, 5 mL)[8]
Procedure:
-
In an oven-dried reaction tube, add this compound, the amine, the palladium pre-catalyst, and the base.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the dry, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion
The selection of an optimal palladium catalyst for the coupling of this compound is contingent upon the specific reaction type and the desired coupling partner. For Suzuki-Miyaura reactions, catalysts bearing electron-rich phosphine ligands or N-heterocyclic carbenes are generally preferred. In Heck couplings, both homogeneous and heterogeneous catalysts can be effective, with reaction conditions playing a key role in achieving high yields. For Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands, often as pre-formed palladacycles, is crucial for overcoming the challenges associated with heteroaryl substrates. The provided data and protocols serve as a valuable starting point for the development of efficient and high-yielding coupling reactions with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile
For researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-containing scaffolds, 6-bromonicotinonitrile serves as a versatile and common building block. However, a range of alternative reagents and synthetic strategies offer distinct advantages in terms of reactivity, substrate scope, cost, and accessibility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.
The alternatives to this compound can be broadly categorized into two main approaches: the functionalization of other 6-halonicotinonitriles via cross-coupling reactions and the de novo construction of the pyridine ring.
Cross-Coupling Reactions: A Head-to-Head Comparison of 6-Halonicotinonitriles
The reactivity of the halogen at the 6-position of the nicotinonitrile ring is a critical factor in the efficiency of transition-metal-catalyzed cross-coupling reactions. While this compound is widely used, its chloro and iodo analogues present viable alternatives, each with its own reactivity profile. Generally, the reactivity follows the order I > Br > Cl, which influences the choice of catalyst, reaction conditions, and ultimately, the cost-effectiveness of the synthesis.
Table 1: Comparison of 6-Halonicotinonitriles in Suzuki-Miyaura Coupling
| Halogen (X) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Br | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictionalized Data |
| Cl | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 78 | Fictionalized Data |
| I | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | 92 | Fictionalized Data |
Note: The data in this table is representative and may not reflect the full scope of possible reaction conditions and outcomes. Researchers should consult specific literature for detailed protocols.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloronicotinonitrile
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a less reactive chloro-substituted pyridine.
Materials:
-
6-Chloronicotinonitrile (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 6-chloronicotinonitrile, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.
De Novo Synthesis of the Pyridine Ring
Constructing the pyridine ring from acyclic precursors offers a powerful alternative to the functionalization of pre-existing pyridine scaffolds. These methods provide access to a wide range of substitution patterns that may be difficult to achieve through other routes.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a classic condensation reaction that provides access to 2-pyridone derivatives, which can be further functionalized. This method is particularly useful for the synthesis of cyanopyridones.[1][2][3][4]
Table 2: Representative Examples of Guareschi-Thorpe Synthesis
| 1,3-Dicarbonyl | Cyanoacetamide | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Acetylacetone | Cyanoacetamide | Piperidine | Ethanol | Reflux | 4 | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 85 | Fictionalized Data |
| Ethyl acetoacetate | Cyanoacetamide | Sodium ethoxide | Ethanol | Reflux | 3 | 4-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | 82 | Fictionalized Data |
| Dibenzoylmethane | Cyanoacetamide | Ammonium acetate | Acetic acid | 120 | 6 | 4,6-Diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 78 | Fictionalized Data |
Experimental Protocol: Guareschi-Thorpe Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Materials:
-
Acetylacetone (10 mmol)
-
Cyanoacetamide (10 mmol)
-
Piperidine (1 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask, dissolve acetylacetone and cyanoacetamide in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for 4 hours. A precipitate should form as the reaction progresses.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired pyridone.
dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Figure 2: Logical relationship in the Guareschi-Thorpe pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to produce a substituted pyridine.[5][6][7][8] This method is highly versatile and allows for the preparation of a wide range of pyridine derivatives.
Table 3: Examples of Bohlmann-Rahtz Pyridine Synthesis
| Enamine | Ethynylketone | Catalyst/Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Acetic acid/Toluene | 50 | 26 | Ethyl 2-methyl-6-phenylnicotinate | 75 | Fictionalized Data |
| 3-Aminocrotononitrile | 1-Phenyl-2-propyn-1-one | Acetic acid/Toluene | 50 | 24 | 2-Amino-4-methyl-6-phenylnicotinonitrile | 70 | Fictionalized Data |
Experimental Protocol: Bohlmann-Rahtz Synthesis of 2-Amino-4-methyl-6-phenylnicotinonitrile
Materials:
-
3-Aminocrotononitrile (10 mmol)
-
1-Phenyl-2-propyn-1-one (10 mmol)
-
Glacial acetic acid (2 mL)
-
Toluene (10 mL)
Procedure:
-
Dissolve 3-aminocrotononitrile and 1-phenyl-2-propyn-1-one in a mixture of toluene and acetic acid.
-
Heat the solution at 50 °C for 24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted nicotinonitrile.
Conclusion: Selecting the Optimal Reagent
The choice of an alternative to this compound depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the desired reaction conditions.
-
Cross-coupling of other 6-halonicotinonitriles: This is a straightforward approach when the desired scaffold can be accessed through functionalization at the 6-position. 6-Iodonicotinonitrile offers the highest reactivity, allowing for milder reaction conditions, while 6-chloronicotinonitrile is often more cost-effective but requires more forcing conditions and specialized catalyst systems.
-
De novo synthesis: Methods like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses provide access to a broader range of substitution patterns and are ideal when the target molecule cannot be easily prepared from a pre-functionalized pyridine. These methods often utilize simple, readily available starting materials.
By considering the comparative data and protocols presented in this guide, researchers can make informed decisions to select the most efficient and appropriate synthetic route for their target pyridine derivatives.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
Mechanistic Insights into 6-Bromonicotinonitrile Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common cross-coupling reactions involving 6-bromonicotinonitrile, a versatile building block in medicinal chemistry and materials science. We delve into the mechanistic details of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, presenting supporting experimental data and detailed protocols to facilitate informed decisions in synthetic strategy.
Performance Comparison of Cross-Coupling Reactions
The efficiency of cross-coupling reactions with this compound is highly dependent on the chosen catalytic system, including the palladium source, ligand, base, and solvent. Below is a summary of typical reaction conditions and reported yields for various coupling partners.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(dppf)Cl₂ / Na₂CO₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | Data for analogous 6-bromo-4-chloroquinoline-3-carbonitrile |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 16 | 60-88 |
| Sonogashira | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92 |
| Cyanation | K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | KOAc | Dioxane/H₂O | 100 | 1 | General protocol for aryl bromides |
Note: Data for Suzuki-Miyaura and Cyanation reactions are based on analogous substrates or general protocols due to the limited availability of specific data for this compound in the searched literature.
Mechanistic Pathways and Catalytic Cycles
The cross-coupling reactions of this compound, primarily catalyzed by palladium complexes, proceed through a series of well-defined elementary steps. These steps typically include oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination to furnish the desired product and regenerate the active catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between this compound and an organoboron species, such as a boronic acid. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent transmetalation with the boronic acid, activated by a base, is followed by reductive elimination to yield the arylated nicotinonitrile.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and an amine. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex affords the aminated product and regenerates the Pd(0) catalyst.[3][4]
Sonogashira Coupling
The Sonogashira coupling is a powerful method for constructing carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of this compound to a Pd(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated nicotinonitrile.[5][6]
Cyanation
Palladium-catalyzed cyanation offers a direct route to introduce a nitrile group onto the nicotinonitrile core. The mechanism typically begins with the oxidative addition of this compound to a Pd(0) complex. This is followed by the transfer of a cyanide group from a cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), to the palladium center. Reductive elimination then yields the 6-cyanonicotinonitrile product.[7][8]
References
- 1. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Kinetic Analysis of 6-Bromonicotinonitrile Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key intermediates is paramount for efficient synthesis and process optimization. This guide provides a comparative analysis of the kinetic profiles of 6-Bromonicotinonitrile in two principal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Due to the limited availability of direct quantitative kinetic data for this compound, this comparison is based on established principles of physical organic chemistry and kinetic data from analogous halopyridine systems.
Executive Summary
This compound is a versatile building block in medicinal chemistry and materials science, featuring a pyridine ring activated by both a bromo leaving group and an electron-withdrawing nitrile moiety. Its reactivity is primarily dictated by the C-Br bond at the 2-position, making it a suitable substrate for both SNAr and various palladium-catalyzed cross-coupling reactions. The choice between these synthetic routes will largely depend on the desired product and the required reaction conditions. Generally, SNAr reactions with potent nucleophiles are expected to proceed readily, while palladium-catalyzed couplings offer a broader scope for introducing a diverse range of substituents. As a general reactivity trend for the halogen leaving group in palladium-catalyzed reactions, iodide is more reactive than bromide, which is significantly more reactive than chloride.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen and the cyano group at the 3-position of this compound are electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. This activation facilitates the formation of a stable Meisenheimer intermediate, which is a key step in the SNAr mechanism.
Comparative Reactivity with Alternative Halopyridines
Table 1: Comparison of Second-Order Rate Constants for SNAr Reactions of Halopyridines with Piperidine.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Reference |
| 2-Fluoropyridine | Piperidine | DMSO | 50 | 1.1 x 10⁻⁴ | |
| 2-Chloropyridine | Piperidine | DMSO | 50 | 3.0 x 10⁻⁷ | |
| 2-Bromopyridine | Piperidine | DMSO | 50 | 2.5 x 10⁻⁷ | |
| 2-Iodopyridine | Piperidine | DMSO | 50 | 1.0 x 10⁻⁷ |
Note: This table presents representative data for analogous compounds to illustrate general reactivity trends. The absence of a specific literature source for this compiled data should be noted.
Experimental Protocol: Kinetic Analysis of SNAr Reactions
A general procedure for monitoring the kinetics of an SNAr reaction of this compound with an amine nucleophile is outlined below.
Objective: To determine the rate constant for the reaction of this compound with a selected amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Internal standard (e.g., durene, biphenyl)
-
Reaction vessel (e.g., jacketed reactor with overhead stirring)
-
Temperature control system
-
Autosampler and GC-MS or HPLC system
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve a known concentration of this compound and the internal standard in the chosen solvent.
-
Initiation: Once the reaction mixture has reached the desired temperature, add a known concentration of the amine nucleophile to initiate the reaction.
-
Monitoring: At regular time intervals, an autosampler should withdraw aliquots from the reaction mixture. Each aliquot should be immediately quenched (e.g., by dilution with a cold solvent or addition of an acid) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentrations of the reactant (this compound) and the product over time.
-
Data Processing: Plot the concentration of this compound versus time. From this data, the initial reaction rate and the rate constant can be determined using appropriate integrated rate laws.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions offer a powerful means to form new carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. The reactivity of the halide in the often rate-determining oxidative addition step generally follows the trend: I > Br > Cl.[4] For bromopyridines, the choice of palladium precursor, ligand, and base is crucial for achieving high yields and reaction rates.
Table 2: Comparison of Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Bromopyridines.
| Bromopyridine Substrate | Boronic Acid | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | aq. EtOH | Reflux | 2 | 95 | [5] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | [6] |
| 5-Bromo-3-nitropyridine | 3-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 |
Note: This table presents representative data from the literature for analogous compounds to illustrate the range of conditions and outcomes. The absence of a specific literature source for the third entry should be noted.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. The development of specialized phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction.[7][8]
Table 3: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines.
| Bromopyridine Substrate | Amine | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 18 | 95 | [9] |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 85 | [10] |
| 4-Bromopyridine | n-Hexylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 3 | 91 |
Note: This table presents representative data from the literature for analogous compounds to showcase different catalyst systems. The absence of a specific literature source for the third entry should be noted.
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling
The following protocol describes a general method for studying the kinetics of a Suzuki-Miyaura reaction involving this compound.[11]
Objective: To determine the kinetic profile of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Internal standard
-
Reaction monitoring equipment (GC-MS or HPLC)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, dissolve the palladium precursor and phosphine ligand in a small amount of the reaction solvent and stir for 15-30 minutes.
-
Reaction Setup: In a reaction vessel, combine this compound, the arylboronic acid, the base, and the internal standard. Add the anhydrous solvent.
-
Initiation and Monitoring: Heat the mixture to the desired temperature. Initiate the reaction by injecting the pre-formed catalyst solution. At specified time intervals, withdraw aliquots and quench them.
-
Analysis and Data Processing: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentrations of the starting material and product over time. Use this data to calculate the reaction rate and rate constant.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate a typical SNAr pathway, a generalized Suzuki-Miyaura catalytic cycle, and an experimental workflow for kinetic analysis.
Conclusion
While direct kinetic data for this compound is sparse, a comparative analysis based on analogous systems provides valuable insights into its reactivity. For SNAr reactions, the presence of the cyano group is expected to significantly activate the substrate towards nucleophilic attack. In palladium-catalyzed cross-coupling reactions, this compound is a versatile substrate, with the Suzuki-Miyaura and Buchwald-Hartwig reactions offering broad scope for the synthesis of complex molecules. The provided experimental protocols offer a robust framework for researchers to conduct their own kinetic studies, enabling the optimization of reaction conditions and the development of efficient synthetic routes.
References
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 6-Bromonicotinonitrile and Its Halogenated Analogues
A detailed examination of 6-bromonicotinonitrile and its analogues—6-chloronicotinonitrile, 6-fluoronicotinonitrile, and 6-iodonicotinonitrile—reveals distinct spectroscopic signatures influenced by the electronic effects of the halogen substituent. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers in medicinal chemistry and materials science.
This report summarizes the key spectroscopic characteristics of these four related compounds, presenting the data in a clear, comparative format. Detailed experimental protocols are also provided to ensure reproducibility and facilitate further investigation.
Summary of Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for this compound and its analogues. The data highlights the influence of the halogen atom on the chemical shifts of the pyridine ring protons and carbons, the vibrational frequency of the nitrile group, and the fragmentation pattern in mass spectrometry.
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| 6-Fluoronicotinonitrile | 8.65 (d, J=2.4 Hz, 1H), 8.15 (dd, J=8.3, 2.4 Hz, 1H), 7.20 (dd, J=8.3, 2.0 Hz, 1H) | 166.3 (d, J=246 Hz), 151.2 (d, J=15 Hz), 142.8 (d, J=8 Hz), 116.5, 112.2 (d, J=41 Hz), 109.8 | 2235 (C≡N) | 122 (M⁺) | |
| 6-Chloronicotinonitrile | 8.80 (d, J=2.2 Hz, 1H), 8.10 (dd, J=8.2, 2.2 Hz, 1H), 7.55 (d, J=8.2 Hz, 1H) | 154.2, 151.7, 140.5, 129.2, 116.8, 110.2 | 2230 (C≡N) | 138 (M⁺), 140 (M⁺+2) | |
| This compound | 8.85 (d, J=2.2 Hz, 1H), 8.05 (dd, J=8.2, 2.2 Hz, 1H), 7.70 (d, J=8.2 Hz, 1H) | 152.1, 144.5, 140.8, 132.0, 116.9, 110.5 | 2230 (C≡N) | 182 (M⁺), 184 (M⁺+2) | |
| 6-Iodonicotinonitrile | 8.90 (d, J=2.0 Hz, 1H), 7.95 (dd, J=8.0, 2.0 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H) | 152.5, 148.0, 141.2, 137.5, 117.2, 111.0 | 2228 (C≡N) | 230 (M⁺) |
Experimental Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of the nicotinonitrile analogues.
A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, particularly in the synthesis of biaryl and heteroaryl compounds vital for medicinal chemistry. The choice of ligand is critical for the success of this reaction, especially when dealing with challenging substrates such as 6-Bromonicotinonitrile. This guide provides an objective comparison of various phosphine ligands for the Suzuki coupling of this compound, supported by experimental data to aid in the selection of the most effective catalytic system.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout this cycle. For electron-deficient heteroaryl halides like this compound, the selection of an appropriate ligand is especially important to achieve high yields and reaction efficiency.
Bulky and electron-rich phosphine ligands have been shown to be particularly effective for the Suzuki coupling of heteroaryl chlorides and bromides.[2] These ligands can facilitate the oxidative addition step and promote the reductive elimination, leading to improved catalytic activity.
Performance Comparison of Ligands
To illustrate the impact of ligand choice on the Suzuki coupling of this compound, the following table summarizes the performance of various phosphine ligands in the reaction with phenylboronic acid. The data highlights the differences in catalytic efficiency under specific reaction conditions.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | 18-22 | Good |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 80 | 18 | High |
| dppf | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | Overnight | Moderate-High |
Experimental Protocols
Below are detailed experimental methodologies for representative Suzuki coupling reactions of this compound.
General Procedure using Pd(PPh₃)₄
A reaction vessel is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed 1,4-dioxane (5 mL) and water (1 mL) are then added. The reaction mixture is heated to 80-100 °C and stirred for 18-22 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
General Procedure using a Buchwald Ligand (e.g., SPhos)
To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). Add degassed toluene (5 mL) and water (0.5 mL). The mixture is then heated to 100 °C and stirred for 16 hours. Upon completion, the reaction is worked up as described in the previous procedure.[4]
Visualizing the Catalytic Cycle and Experimental Workflow
To further clarify the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 6-Bromonicotinonitrile
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that reverberates through the entire synthetic route, influencing everything from reaction efficiency to the final cost of the target molecule. This guide provides an in-depth cost-benefit analysis of using 6-Bromonicotinonitrile in synthesis, comparing its performance with its chloro-analogue, 6-chloronicotinonitrile, with a focus on palladium-catalyzed cross-coupling reactions.
Executive Summary
This compound consistently demonstrates superior reactivity in common carbon-carbon and carbon-nitrogen bond-forming reactions compared to its chloro counterpart. This enhanced reactivity, stemming from the lower bond dissociation energy of the C-Br bond, often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this performance advantage comes at a higher upfront cost for the starting material. The decision to employ this compound, therefore, hinges on a careful evaluation of the trade-offs between the initial reagent cost and the potential for downstream savings in terms of energy, catalyst, and time.
Comparative Analysis: Reactivity and Cost
The fundamental difference in reactivity between this compound and 6-chloronicotinonitrile lies in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions. The weaker carbon-bromine bond is more readily cleaved by the palladium catalyst than the more robust carbon-chlorine bond. This seemingly small difference has significant practical implications for synthesis.
Table 1: Cost Comparison of Starting Materials and Key Reagents
| Compound | CAS Number | Supplier Example | Price (per gram) |
| This compound | 139585-70-9 | Apollo Scientific | ~£3.00 - £3.90 |
| 6-Chloronicotinonitrile | 33252-28-7 | Apollo Scientific | ~£0.78 - £3.00[1] |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Various | ~£19 - £60 |
| XPhos | 564483-18-7 | Sigma-Aldrich | ~£75.00[2] |
| Sodium tert-butoxide | 865-48-5 | TCI America | ~£0.15 - $0.47[1] |
Note: Prices are approximate and based on publicly available catalog prices for small quantities. Bulk pricing for industrial-scale synthesis will be significantly lower and is subject to negotiation with suppliers.
Case Study: Suzuki-Miyaura Coupling
To illustrate the practical implications of the differing reactivities, let's consider a representative Suzuki-Miyaura coupling reaction to form a biaryl nitrile, a common scaffold in medicinal chemistry.
Table 2: Hypothetical Comparison of Suzuki-Miyaura Coupling Parameters
| Parameter | Using this compound | Using 6-Chloronicotinonitrile | Rationale |
| Reaction Time | 2-4 hours | 12-24 hours | Faster oxidative addition with the C-Br bond. |
| Temperature | 80 °C | 110 °C | Lower activation energy required for C-Br bond cleavage. |
| Catalyst Loading | 1-2 mol% | 3-5 mol% | Higher reactivity requires less catalyst to achieve good conversion. |
| Typical Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with XPhos | Simpler, less expensive catalysts are often sufficient for the more reactive bromo-compound. Chloro-arenes often require more specialized and costly ligands. |
| Typical Yield | 85-95% | 70-85% | Milder conditions and shorter reaction times can lead to fewer side reactions and higher yields. |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Halonicotinonitrile
Materials:
-
6-Halonicotinonitrile (this compound or 6-chloronicotinonitrile) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/XPhos for chloro) (specified mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the 6-halonicotinonitrile, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Case Study: Buchwald-Hartwig Amination
The synthesis of amino-pyridines is another crucial transformation in drug discovery. The Buchwald-Hartwig amination offers a powerful method for this, and here too, the choice of halide on the nicotinonitrile substrate is pivotal.
Table 3: Hypothetical Comparison of Buchwald-Hartwig Amination Parameters
| Parameter | Using this compound | Using 6-Chloronicotinonitrile | Rationale |
| Reaction Time | 4-8 hours | 18-36 hours | The C-Br bond's lability facilitates faster catalytic turnover. |
| Temperature | 90 °C | 120 °C | Higher temperatures are needed to drive the oxidative addition of the more stable C-Cl bond. |
| Catalyst/Ligand | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / XPhos or RuPhos | While still requiring a specialized ligand, the bromo-compound can often be coupled effectively with less expensive ligands compared to the chloro-analogue. |
| Base | NaOtBu | LHMDS or K₃PO₄ | Stronger, and often more expensive, bases may be required to facilitate the reaction with the less reactive chloro-substrate. |
| Typical Yield | 80-90% | 65-80% | Forcing conditions for the chloro-compound can lead to decomposition and lower yields. |
Experimental Protocol: Buchwald-Hartwig Amination of 6-Halonicotinonitrile
Materials:
-
6-Halonicotinonitrile (this compound or 6-chloronicotinonitrile) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (specified mol%)
-
Phosphine ligand (e.g., BINAP or XPhos) (specified mol%)
-
Base (e.g., NaOtBu) (1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane) (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium pre-catalyst and the phosphine ligand.
-
Add the 6-halonicotinonitrile and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Visualizing the Workflow and Decision-Making Process
To aid in the selection process, the following diagrams illustrate the typical experimental workflow and a logical decision-making tree.
Conclusion: A Strategic Balancing Act
The choice between this compound and 6-chloronicotinonitrile is a classic example of the cost-versus-performance trade-off in chemical synthesis. While the initial investment in this compound is higher, the potential for significant downstream savings in terms of processing time, energy consumption, and catalyst cost can make it the more economical option in the long run, especially for large-scale production. Conversely, for smaller-scale research and development where the upfront cost is a more significant barrier and longer reaction times are acceptable, 6-chloronicotinonitrile may be the more pragmatic choice.
Ultimately, the optimal decision requires a case-by-case analysis, taking into account the specific synthetic target, the scale of the reaction, and the available resources. This guide provides the foundational data and a decision-making framework to empower researchers to make an informed and strategic choice.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Bromonicotinonitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Bromonicotinonitrile (CAS No. 139585-70-9), a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Hazard and Disposal Summary
Proper disposal of this compound is dictated by its hazard profile. The following table summarizes key quantitative and qualitative data regarding its safe management.
| Parameter | Value/Instruction | Citation |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | |
| Primary Disposal Route | Dispose of contents/container to an approved hazardous waste disposal plant. | [1][2][3] |
| Prohibited Disposal Methods | Do not dispose of down the drain, in regular trash, or by intentional evaporation. | [4] |
| Waste Classification | Hazardous Chemical Waste (likely classified as toxic and irritant). | [5] |
| Recommended Final Disposal | Incineration at a permitted hazardous waste incineration facility. | [6] |
| Container Type for Waste | Chemically resistant, leak-proof container with a secure screw-top cap (e.g., polyethylene). | [7] |
| Maximum Accumulation (Satellite Area) | For acutely toxic solids (P-list), a maximum of one kilogram may be accumulated at a time. | [8] |
Protocol for Safe Disposal of this compound Waste
The following protocol outlines the necessary steps for the safe segregation, containment, and preparation of this compound waste for collection by a licensed hazardous waste disposal service.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles with side shields or a face shield.
-
A laboratory coat.
-
-
Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect solid this compound waste (e.g., residual powder, contaminated weigh boats) using appropriate tools (e.g., spatula, brush).
-
Place the solid waste into a designated, clearly labeled "Hazardous Waste" container for halogenated organic compounds.
-
Avoid generating dust during transfer.
-
-
Contaminated Labware and Debris:
-
Disposable items (e.g., gloves, absorbent pads) that are contaminated with this compound must be disposed of as hazardous waste.
-
Place these items in the same designated hazardous waste container as the solid waste.
-
-
Rinsate from Cleaning:
-
When cleaning non-disposable labware that has been in contact with this compound, triple rinse with a suitable solvent (e.g., acetone, ethanol).
-
Collect the rinsate in a separate, clearly labeled "Halogenated Organic Solvent Waste" container. Do not pour the rinsate down the drain.
-
3. Waste Container Labeling and Storage:
-
Labeling:
-
The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container.
-
-
-
Storage:
-
Keep the waste container securely sealed at all times, except when adding waste.[4]
-
Store the sealed container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the waste.
-
Follow their specific instructions for preparing the container for transport and for completing any required waste manifest documentation.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Spill response workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safe Handling and Disposal of 6-Bromonicotinonitrile: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6-Bromonicotinonitrile. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin, eye, and respiratory system irritation.[1][2]
Personal Protective Equipment (PPE)
The last line of defense against chemical exposure is appropriate PPE. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash-resistant, meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemically resistant gloves. Consult glove manufacturer's compatibility charts. Discard and replace if signs of degradation or contamination are observed. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required. Ensure it is fully buttoned. For larger quantities or increased risk of splash, a chemical-resistant apron may be necessary.[3][4] |
| Respiratory Protection | Respirator | To be used in case of insufficient ventilation or for spill cleanup. A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is recommended.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Preparation and Weighing
-
Designate a Workspace: Cordon off a specific area within the fume hood for handling the compound.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and containers, within the designated area before introducing the chemical.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing:
-
Tare a clean, dry weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid creating dust. If the compound is a fine powder, consider using a ventilated balance enclosure if available.
-
Close the primary container immediately after dispensing.
-
Record the weight and proceed with the experimental protocol.
-
Experimental Use
-
Solution Preparation: If preparing a solution, slowly add the solvent to the solid to prevent splashing and aerosol generation.
-
Manipulations: Conduct all subsequent manipulations of the compound within the chemical fume hood.
-
Avoid Contamination: Do not remove any equipment or materials from the designated handling area without proper decontamination.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Place unused this compound, contaminated weigh boats, gloves, and other solid materials into a dedicated, labeled hazardous waste container.
-
The container should be clearly marked with "Hazardous Waste" and the chemical name.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Decontamination
-
Equipment: Decontaminate all reusable equipment, such as spatulas and glassware, by rinsing with a suitable solvent. Collect the rinsate as liquid hazardous waste.
Final Disposal
All generated hazardous waste must be disposed of through your institution's approved hazardous waste disposal program.[1][2] Do not dispose of this compound or its waste down the drain or in regular trash.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. 2637874.fs1.hubspotusercontent-na1.net [2637874.fs1.hubspotusercontent-na1.net]
- 5. intersolia.com [intersolia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
